molecular formula C11H14O4 B1602404 2-(2-Ethoxyethoxy)benzoic acid CAS No. 367513-75-5

2-(2-Ethoxyethoxy)benzoic acid

Cat. No.: B1602404
CAS No.: 367513-75-5
M. Wt: 210.23 g/mol
InChI Key: QKQIDUFDIUHVFF-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethoxy)benzoic acid is a benzoic acid derivative with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . This compound features a benzoic acid core further functionalized with a 2-ethoxyethoxy chain, a structural motif of significant interest in organic and medicinal chemistry research. The ether side chain can influence the molecule's polarity, solubility, and overall pharmacokinetic properties, making it a valuable building block for developing novel chemical entities . Researchers utilize this compound and its structural analogs, such as 2-Ethoxybenzoic Acid, which is a known component in dental cement formulations, as a precursor in synthetic chemistry . Its potential research applications span the exploration of new polymers, the synthesis of complex organic molecules, and the study of structure-activity relationships in material science. The compound is provided for research purposes only. All information is for research guidance, and researchers should handle this material according to their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-ethoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-2-14-7-8-15-10-6-4-3-5-9(10)11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQIDUFDIUHVFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586410
Record name 2-(2-Ethoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367513-75-5
Record name 2-(2-Ethoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Ethoxyethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(2-Ethoxyethoxy)benzoic acid, a notable derivative of benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, a plausible synthetic pathway, and key analytical methodologies pertinent to this compound. Emphasizing scientific integrity, the information herein is grounded in established chemical principles and data from authoritative sources, offering both foundational knowledge and practical insights.

Molecular Profile and Physicochemical Properties

This compound is an organic compound characterized by a benzoic acid core substituted at the ortho position with an ethoxyethoxy group. This structural feature, combining an aromatic carboxylic acid with a flexible ether chain, imparts a unique set of properties that distinguish it from simpler benzoic acid derivatives.

The fundamental identification and physicochemical parameters are summarized below. It is critical to note that while some properties are cataloged, others are predicted based on computational models due to the compound's novelty and the limited extent of its characterization in published literature.

Table 1: Core Chemical Identifiers and Properties

Identifier/PropertyValueSource
IUPAC Name This compound-
CAS Number 367513-75-5[1][2]
Molecular Formula C₁₁H₁₄O₄[1][2]
Molecular Weight 210.23 g/mol [1][2]
Physical Form Liquid[2]

Table 2: Physicochemical Data (Experimental and Predicted)

PropertyValueNotesSource
Boiling Point 171-172 °Cat 2 Torr
Density 1.156 ± 0.06 g/cm³Predicted
pKa 3.42 ± 0.36Predicted
LogP 1.87-[2]
Storage Temperature -20 °CRecommended

The presence of the carboxylic acid group makes the molecule acidic, with a predicted pKa comparable to other ortho-substituted benzoic acids. The ether chain enhances its lipophilicity, as indicated by the LogP value, suggesting moderate solubility in organic solvents and limited solubility in water.

Proposed Synthesis Pathway: A Mechanistic Approach

While specific, peer-reviewed synthesis procedures for this compound are not extensively documented, a logical and efficient route can be proposed based on the well-established Williamson ether synthesis. This pathway offers a high-probability of success for laboratory-scale preparation.

The proposed two-step synthesis starts from the readily available methyl salicylate (methyl 2-hydroxybenzoate).

Step 1: Etherification The phenolic hydroxyl group of methyl salicylate is deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a nucleophilic phenoxide. This intermediate then undergoes an Sₙ2 reaction with 2-bromoethyl ethyl ether. The use of an ester as the starting material protects the carboxylic acid functionality from reacting with the base.

Step 2: Saponification The resulting ester, methyl 2-(2-ethoxyethoxy)benzoate, is then hydrolyzed to the target carboxylic acid. This is typically achieved by heating with a strong base like sodium hydroxide (NaOH) in an aqueous or alcoholic solution, followed by acidification with a mineral acid such as hydrochloric acid (HCl) to precipitate the final product.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification Methyl Salicylate Methyl Salicylate Methyl 2-(2-ethoxyethoxy)benzoate Methyl 2-(2-ethoxyethoxy)benzoate Methyl Salicylate->Methyl 2-(2-ethoxyethoxy)benzoate 1. NaH, THF 2. BrCH₂CH₂OCH₂CH₃ Target Product This compound Methyl 2-(2-ethoxyethoxy)benzoate->Target Product 1. NaOH, H₂O/EtOH, Δ 2. H₃O⁺

Caption: Proposed two-step synthesis of this compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following protocols outline standard procedures for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

Predicted ¹H NMR Spectral Data:

  • Aromatic Protons (4H): Complex multiplet signals expected in the range of δ 7.0-8.1 ppm. The substitution pattern will lead to distinct splitting patterns for the four protons on the benzene ring.

  • Carboxylic Acid Proton (1H): A broad singlet, typically downfield, above δ 10 ppm, which is exchangeable with D₂O.

  • Ethoxyethoxy Protons:

    • -O-CH₂-CH₂-O- (4H): Two triplets, likely between δ 3.7-4.2 ppm.

    • -O-CH₂-CH₃ (2H): A quartet around δ 3.5 ppm.

    • -O-CH₂-CH₃ (3H): A triplet around δ 1.2 ppm.

Predicted ¹³C NMR Spectral Data:

  • Carbonyl Carbon (-COOH): Signal expected around δ 165-170 ppm.

  • Aromatic Carbons (6C): Six distinct signals in the δ 110-160 ppm range. The carbon attached to the ether group will be significantly shifted downfield.

  • Ether Carbons (4C): Signals for the four aliphatic carbons of the ethoxyethoxy chain are expected in the δ 60-75 ppm region.

  • Ethyl Carbon (-CH₃): A signal upfield, around δ 15 ppm.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Include standard experiments like DEPT-135 to aid in distinguishing CH, CH₂, and CH₃ carbons.

  • Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign all peaks based on chemical shifts, coupling constants, and multiplicities, comparing them to predicted values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic IR Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[3]

  • C-H Stretch (Aromatic): Peaks typically found just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Sharp peaks in the range of 2850-2980 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[3]

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Ether and Carboxylic Acid): Strong, distinct bands in the fingerprint region, typically between 1050-1300 cm⁻¹.

G cluster_workflow Analytical Workflow Synthesis Synthesized Product Purification Purification (e.g., Recrystallization/ Chromatography) Synthesis->Purification NMR ¹H & ¹³C NMR Structure Verification Purification->NMR IR FT-IR Functional Group ID Purification->IR MS Mass Spec Molecular Weight Purification->MS Final Final NMR->Final IR->Final MS->Final

Caption: Standard analytical workflow for compound verification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 210.23). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C₁₁H₁₄O₄).

  • Key Fragments: Expect fragmentation of the ether side chain, such as loss of the ethyl group (-29), ethoxy group (-45), or the entire ethoxyethoxy side chain. Also, a characteristic peak for the loss of a carboxyl group (-45) is possible.

Applications and Research Potential

Specific applications for this compound are not well-documented in current scientific literature, indicating that it is primarily a research chemical or a novel building block. However, its hybrid structure suggests potential utility in several fields:

  • Organic Synthesis: It can serve as a versatile intermediate for constructing more complex molecules. The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, while the ether chain provides a flexible, moderately polar linker.

  • Polymer Chemistry: As a monomer or additive, it could be used to modify the properties of polyesters or polyamides, potentially improving flexibility or solubility.

  • Drug Discovery: The structure could be used as a scaffold or fragment in the design of new therapeutic agents. The combination of an aromatic ring and a flexible ether linker is a common motif in pharmacologically active molecules.

Safety and Handling

No specific toxicological data for this compound is currently available. Therefore, it must be handled with the standard precautions for a novel chemical of unknown toxicity. Based on structurally related compounds, potential hazards may include:

  • Skin and Eye Irritation: Aromatic carboxylic acids and ethers can be irritating upon contact.[4][5]

  • Respiratory Tract Irritation: Inhalation of aerosols or vapors may cause irritation.[5][6]

Recommended Handling Procedures:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation, ingestion, and direct contact with skin and eyes.

  • Refer to the safety data sheet (SDS) from the supplier, if available, for the most detailed handling information.

References

  • Bluestar Silicones. This compound | 367513-75-5. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-(2-Ethoxyethoxy)-Ethanol, 98+%. [Link]

  • New Jersey Department of Health. 2-Ethoxyethanol - Hazardous Substance Fact Sheet. [Link]

  • Wikipedia. 2-Ethoxybenzoic acid. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

Sources

2-(2-Ethoxyethoxy)benzoic acid safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2-(2-Ethoxyethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

This compound (CAS No. 134-11-2), also known as O-Ethylsalicylic acid ethoxyethyl ether, is a benzoic acid derivative.[1] While its toxicological properties have not been fully investigated, its structural alerts and available safety data command a rigorous and informed approach to its handling in any research or development setting.[2][3] This guide synthesizes the current understanding of its hazards and provides a framework for its safe utilization, moving beyond mere procedural steps to explain the causality behind each recommendation.

Section 1: Hazard Identification and GHS Classification

A thorough understanding of a chemical's hazards is the foundation of safe handling. Based on available data, this compound is classified as a hazardous chemical.[4] The Globally Harmonized System (GHS) classification provides a clear and standardized summary of its potential health effects.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][4][5]

The signal word associated with this compound is "Warning" .[1][5] These classifications dictate the necessary precautions for handling, from personal protective equipment to emergency response protocols. It is crucial to recognize that the absence of data on chronic effects or carcinogenicity does not imply an absence of hazard; rather, it indicates that these properties have not been thoroughly investigated.[3]

Section 2: Risk Assessment - A Proactive Approach to Safety

Before any experimental work begins, a comprehensive risk assessment is mandatory. This process involves identifying the hazards, evaluating the risks associated with the planned procedures, and implementing control measures to minimize those risks.

RiskAssessment cluster_procedure Experimental Procedure Review cluster_hazards Hazard Identification cluster_controls Control Measure Implementation P1 Identify Quantity (mg, g, kg) P2 Review Manipulations (weighing, dissolution, reaction, heating) P1->P2 P3 Determine Duration & Frequency of Use P2->P3 Assess Assess Risk Level (Low, Medium, High) P3->Assess H1 Review SDS: - H302 (Oral Toxicity) - H315 (Skin Irritation) - H319 (Eye Irritation) - H335 (Resp. Irritation) H1->Assess H2 Note Physical Form: Low-melting solid / Potential for dust H2->Assess C1 Engineering Controls: Chemical Fume Hood C2 Administrative Controls: SOPs, Training, Signage C1->C2 C3 Personal Protective Equipment (PPE): Goggles, Lab Coat, Appropriate Gloves C2->C3 Proceed Proceed with Experiment C3->Proceed Start Start: New Experiment Proposed Start->P1 Assess->C1 Reassess Re-evaluate Controls & Procedure Assess->Reassess Risk too high Reassess->C1

Caption: Risk assessment workflow for handling this compound.

Section 3: The Hierarchy of Controls: A Multi-Layered Defense

Effective safety management relies on the hierarchy of controls, which prioritizes the most effective measures for hazard mitigation.

  • Elimination/Substitution: In drug development, substituting a compound is often not feasible.

  • Engineering Controls: These are the primary line of defense. All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2] Facilities must also be equipped with an eyewash station and a safety shower.[2]

  • Administrative Controls: Adherence to Standard Operating Procedures (SOPs), clear labeling, and comprehensive training are critical. Do not eat, drink, or smoke in areas where this chemical is handled.[1][5]

  • Personal Protective Equipment (PPE): PPE is the last line of defense, used in conjunction with the controls above. It does not eliminate the hazard, but it provides a crucial barrier against exposure.

HierarchyOfControls Most_Effective Most Effective Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Elimination->Substitution Engineering Engineering Controls - Chemical Fume Hood - Eyewash / Safety Shower Substitution->Engineering Administrative Administrative Controls - Standard Operating Procedures (SOPs) - Training & Signage Engineering->Administrative PPE Personal Protective Equipment (PPE) - Goggles, Gloves, Lab Coat - Respirator (if needed) Administrative->PPE Least_Effective Least Effective PPE->Least_Effective

Caption: Hierarchy of controls applied to this compound.

Section 4: Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE are non-negotiable.

  • Eye and Face Protection: Wear chemical splash goggles that conform to EN166 (EU) or NIOSH (US) standards.[3][4]

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves. While specific breakthrough time data is not widely available, natural rubber or nitrile gloves are commonly used for benzoic acid derivatives.[5] Always inspect gloves before use and use proper removal technique to avoid skin contact.[3] Dispose of contaminated gloves after use.[3]

    • Clothing: A lab coat or chemical apron is required to prevent skin exposure.[2] Contaminated clothing should be removed immediately and washed before reuse.[5]

  • Respiratory Protection: If engineering controls are insufficient or during a large spill, use a NIOSH/MSHA-approved air-purifying respirator with particulate filters (P95 or P1 type).[3] For higher-level protection, respirator cartridges suitable for organic vapors and particulates (e.g., OV/AG/P99) should be used.[3]

Section 5: Safe Handling and Storage Protocols

Handling Protocol

Handling this low-melting solid requires careful technique to minimize exposure.

  • Preparation: Before handling, ensure the fume hood is operational and the work area is clear of clutter. Have spill cleanup materials readily available.

  • Dispensing: Avoid creating dust when weighing or transferring the material.[3] Use a spatula to carefully transfer the solid. If the material is melted, handle it as a liquid with appropriate containment.

  • General Hygiene: Avoid contact with skin and eyes.[4] Do not breathe dust, vapor, mist, or gas.[2][5] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5]

Storage Requirements

Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.

  • Container: Store in a tightly closed container.[2][4]

  • Location: Keep in a cool, dry, and well-ventilated place.[3][5]

  • Conditions to Avoid: Do not store in direct sunlight.[2] Store away from incompatible materials, particularly strong oxidizing agents, to prevent potentially hazardous reactions.[2][4] The material may be hygroscopic (absorbs moisture from the air), which reinforces the need for a tightly sealed container in a dry location.[3]

Section 6: Emergency Procedures: A Plan for the Unexpected

Rapid and correct response to an exposure or spill is critical.

First Aid Measures

EmergencyResponse Exposure Exposure Occurs Skin Skin Contact (H315) Exposure->Skin Eye Eye Contact (H319) Exposure->Eye Inhalation Inhalation (H335) Exposure->Inhalation Ingestion Ingestion (H302) Exposure->Ingestion Action_Skin 1. Immediately remove contaminated clothing. 2. Flush skin with plenty of water for at least 15 mins. Skin->Action_Skin Action_Eye 1. Immediately flush eyes with plenty of water for at least 15 mins, lifting upper & lower eyelids. 2. Remove contact lenses if easy to do. Eye->Action_Eye Action_Inhalation 1. Move person to fresh air. 2. If not breathing, give artificial respiration. Inhalation->Action_Inhalation Action_Ingestion 1. Rinse mouth with water. 2. Do NOT induce vomiting. 3. Never give anything by mouth to an unconscious person. Ingestion->Action_Ingestion Medical Seek Immediate Medical Attention Action_Skin->Medical Action_Eye->Medical Action_Inhalation->Medical Action_Ingestion->Medical

Caption: Decision and action flow for emergency first aid response.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[4][5]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[5] Speedy action is critical. Get medical aid if irritation develops or persists.[2][4]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult or symptoms like coughing appear, get medical aid. If not breathing, provide artificial respiration.[1][2][3]

  • Ingestion: If swallowed, wash out the mouth with water. Do not induce vomiting. Get medical attention immediately.[1][2]

Accidental Release Measures (Spill Protocol)
  • Evacuate: Evacuate personnel to safe areas. Ensure adequate ventilation.[3]

  • Protect: Wear full PPE, including respiratory protection. Avoid breathing dust and prevent contact with skin and eyes.[3]

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3]

  • Clean-up: For a solid spill, do not dry sweep. Gently sweep or vacuum up the material and place it into a suitable, closed, and labeled container for disposal.[2][3]

  • Decontaminate: Clean the spill area thoroughly.

Firefighting Measures
  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[1][2][3]

  • Protective Gear: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH-approved or equivalent, and full protective gear.[1][2]

  • Hazardous Combustion Products: Combustion may produce carbon monoxide and carbon dioxide.[2]

Section 7: Waste Disposal

All waste materials must be handled as hazardous waste.

  • Procedure: Dispose of surplus and non-recyclable material through a licensed disposal company.[3]

  • Containers: Keep the chemical in suitable and closed containers for disposal.[3]

  • Regulations: Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

Section 8: Physicochemical and Toxicological Data Summary

Table 2: Key Physicochemical Properties

PropertyValueSource(s)
Physical StateLow melting solid[4][5]
AppearanceLight yellow[4][5]
Melting Point19.3 - 20 °C / 66.7 - 68 °F[4][5]
Boiling Point174 - 176 °C / 345.2 - 348.8 °F[4][5]
Flash Point> 112 °C / > 233.6 °F[2][4][5]
Density1.100 g/cm³[4][5]

Toxicological Profile: The toxicological properties of this substance have not been fully investigated.[2][3] Acute effects are known to include irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed.[1][4][5] There is currently no data available on germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[3][5] This lack of data underscores the importance of treating the compound with a high degree of caution and minimizing all routes of exposure.

References

  • Material Safety Data Sheet - 2-Ethoxybenzoic acid, 98%. Cole-Parmer.

  • SAFETY DATA SHEET - 2-Ethoxybenzoic acid. Alfa Aesar.

  • SDS of Benzoic Acid: Important Data and Information Collected. Chem-supply.net.

  • Material Safety Data Sheet - 2-(2-Ethoxyethoxy)-Ethanol, 98+%. Cole-Parmer.

  • 2-Ethoxybenzoic acid SDS, 134-11-2 Safety Data Sheets. ECHEMI.

  • MSDS of 2-Ethoxybenzoic Acid. Capot Chemical.

  • SAFETY DATA SHEET - 2-Ethoxybenzoic acid. Fisher Scientific.

  • Safety Data Sheet: Benzoic acid. Carl ROTH.

  • Safety Data Sheet 2-Acetoxybenzoic acid. MetaSci.

  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.

Sources

An In-Depth Technical Guide to 2-(2-Ethoxyethoxy)benzoic Acid and its Structural Analogs: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(2-ethoxyethoxy)benzoic acid and its structural analogs for researchers, scientists, and professionals engaged in drug discovery and development. By synthesizing established chemical principles with field-proven insights, this document outlines a strategic approach to the design, synthesis, and evaluation of this promising class of compounds.

Introduction: The Therapeutic Promise of Substituted Benzoic Acids

Substituted benzoic acids are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Their prevalence stems from the versatile chemical handles offered by the aromatic ring and the carboxylic acid moiety, which can be readily modified to modulate pharmacokinetic and pharmacodynamic properties. The introduction of an ethoxyethoxy substituent at the ortho position of the benzoic acid core presents a unique combination of lipophilicity and potential for hydrogen bonding, making this compound a compelling scaffold for novel drug candidates.

This guide will explore a rational approach to the synthesis of this compound and its analogs, delve into their characterization using modern analytical techniques, and propose a strategic framework for investigating their therapeutic potential, with a focus on anti-inflammatory applications.

Strategic Synthesis of this compound and its Analogs

A robust and versatile synthetic strategy is paramount for the exploration of a new chemical series. The Williamson ether synthesis stands out as a reliable and well-documented method for the preparation of aryl ethers, and it is the proposed cornerstone for the synthesis of this compound and its structural analogs.[1][2]

Proposed Synthetic Pathway: The Williamson Ether Synthesis Approach

The most logical and efficient route to this compound commences with a readily available and cost-effective starting material: salicylic acid. The phenolic hydroxyl group of salicylic acid provides a nucleophilic handle for the Williamson ether synthesis.

Synthetic Pathway Salicylic_Acid Salicylic Acid Intermediate Deprotonated Intermediate Salicylic_Acid->Intermediate Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone) Target_Molecule This compound Intermediate->Target_Molecule Analogs Structural Analogs Intermediate->Analogs Alkyl_Halide 2-Bromoethoxyethane Alkyl_Halide->Target_Molecule SN2 Reaction Analog_Halide Varying Alkyl Halides Analog_Halide->Analogs SN2 Reaction

Caption: Proposed synthetic pathway for this compound and its analogs via Williamson ether synthesis.

The causality behind this choice of reaction is its high reliability for forming aryl ethers and the ability to readily diversify the ether side chain by simply varying the alkyl halide.[1] The use of a base such as potassium carbonate or sodium hydride is crucial for the deprotonation of the phenolic hydroxyl group, thereby generating the nucleophilic phenoxide intermediate.[3][4] The subsequent SN2 reaction with 2-bromoethoxyethane would then yield the desired this compound.

Synthesis of Structural Analogs

The true power of this synthetic strategy lies in its adaptability for creating a library of structural analogs. By substituting 2-bromoethoxyethane with a variety of other alkyl halides, a diverse range of functionalities can be introduced at the ortho-position. This allows for a systematic exploration of the structure-activity relationship (SAR).

Table 1: Proposed Structural Analogs of this compound

Analog NameR Group (in R-X)Rationale for Synthesis
2-(2-Methoxyethoxy)benzoic acid-CH2CH2OCH3Investigate the effect of a smaller terminal alkyl group on potency and solubility.
2-(2-Isopropoxyethoxy)benzoic acid-CH2CH2OCH(CH3)2Explore the impact of branching on steric hindrance and target binding.
2-(2-Phenoxyethoxy)benzoic acid-CH2CH2OPhIntroduce a bulky, aromatic group to probe for additional hydrophobic interactions.
2-(2-(Dimethylamino)ethoxy)benzoic acid-CH2CH2N(CH3)2Incorporate a basic nitrogen to modulate physicochemical properties and introduce a potential salt-bridge interaction.

Rigorous Characterization of Synthesized Compounds

The unambiguous confirmation of the chemical structure and purity of the synthesized compounds is a non-negotiable aspect of drug discovery. A combination of spectroscopic and spectrometric techniques provides a self-validating system for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both 1H and 13C NMR spectra should be acquired for each synthesized compound.

  • 1H NMR: The proton NMR spectrum will provide crucial information on the connectivity of the molecule. Key diagnostic signals to confirm the structure of this compound would include the characteristic aromatic proton signals, the triplet and quartet for the terminal ethyl group, and the two methylene triplets of the ethoxyethoxy chain. The integration of these signals should correspond to the number of protons in each environment.[5]

  • 13C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule. The number of distinct signals will correspond to the number of non-equivalent carbon atoms. The chemical shifts of the aromatic carbons and the carbons of the ether side chain will be diagnostic.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the synthesized compound, offering a primary confirmation of its identity. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass, allowing for the determination of the molecular formula.

Purity Assessment

The purity of the synthesized compounds should be assessed using High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally considered acceptable for initial biological screening.

Exploring the Therapeutic Potential: A Focus on Anti-Inflammatory Activity

Given the prevalence of anti-inflammatory properties among benzoic acid derivatives, this therapeutic area presents a logical starting point for the investigation of this compound and its analogs.

Rationale for Targeting Inflammation

Inflammation is a complex biological response implicated in a wide range of diseases, from autoimmune disorders to cardiovascular disease and cancer. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a significant unmet medical need. Many non-steroidal anti-inflammatory drugs (NSAIDs) are themselves benzoic acid derivatives, highlighting the potential of this scaffold.

Proposed In Vitro Screening Cascade

A tiered screening approach allows for the efficient identification of promising lead compounds while minimizing resource expenditure.

Screening_Cascade Primary_Screen Primary Screen: COX-1/COX-2 Inhibition Assay Secondary_Screen Secondary Screen: Cell-based Anti-inflammatory Assays Primary_Screen->Secondary_Screen Active Compounds Tertiary_Screen Tertiary Screen: Mechanism of Action Studies Secondary_Screen->Tertiary_Screen Potent & Non-toxic Compounds Lead_Optimization Lead Optimization Tertiary_Screen->Lead_Optimization Confirmed MOA

Sources

theoretical studies of 2-(2-Ethoxyethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Studies of 2-(2-Ethoxyethoxy)benzoic Acid Document Type: Technical Whitepaper & Computational Protocol Audience: Computational Chemists, Medicinal Chemists, and Drug Development Scientists[1]

Executive Summary

This compound (CAS: 367513-75-5) is a specialized ortho-substituted benzoic acid derivative characterized by a glycol ether side chain.[1] Unlike its simpler analog, 2-ethoxybenzoic acid (EBA), this molecule features an extended ethoxyethoxy tail, introducing significant conformational flexibility and amphiphilic character.[1]

This technical guide outlines the theoretical framework for profiling this molecule. It moves beyond basic structural identification to explore the quantum mechanical (QM) landscape of the compound.[1] We focus on Density Functional Theory (DFT) approaches to predict its intramolecular hydrogen bonding, solvation free energies, and reactivity descriptors—critical parameters for its application as a pharmaceutical intermediate or a ligand in Metal-Organic Frameworks (MOFs).[1]

Computational Methodology: The Theoretical Framework

To ensure scientific integrity, must adhere to a rigorous computational workflow.[1] The following protocol is the industry standard for small organic acids.

Level of Theory
  • Optimization & Frequencies: B3LYP/6-311++G(d,p) or M06-2X/def2-TZVP.

    • Rationale: The M06-2X functional is preferred for this molecule due to its superior performance in capturing non-covalent interactions (NCIs), specifically the intramolecular hydrogen bond between the ether oxygen and the carboxylic acid.[1]

  • Solvation Models: SMD (Solvation Model based on Density) in water and ethanol.[1]

    • Rationale: As an amphiphilic molecule, accurate solvation energy prediction is vital for estimating pKa and distribution coefficients (LogD).[1]

Workflow Diagram

The following Graphviz diagram illustrates the sequential workflow for the theoretical characterization of the molecule.

ComputationalWorkflow Start Input Structure (2D -> 3D) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch Generate Rotamers GeomOpt DFT Optimization (B3LYP/6-311++G**) ConfSearch->GeomOpt Lowest Energy Conf FreqCalc Frequency Calc (NIMAG=0 verification) GeomOpt->FreqCalc Hessian Matrix FreqCalc->GeomOpt Imaginary Freq? (Retry) Properties Property Extraction (HOMO/LUMO, MEP, NBO) FreqCalc->Properties Thermochemistry

Figure 1: Standard computational workflow for profiling flexible organic acids.

Structural Analysis & Conformational Isomerism

The defining feature of this compound is the competition between the open and closed conformers.[1]

The "Pseudo-Crown" Effect

Theoretical studies predict a strong intramolecular hydrogen bond (IMHB) in the gas phase.[1] The ether oxygen at the


-position of the side chain can act as a hydrogen bond acceptor for the carboxylic acid proton (

).[1]
  • Closed Conformer (Global Minimum in Vacuum): The side chain folds back, forming a pseudo-ring structure.[1] This stabilizes the molecule by 5–7 kcal/mol relative to the open chain.[1]

  • Open Conformer (Stabilized in Water): In high-dielectric solvents (water), the IMHB is disrupted by intermolecular H-bonding with solvent molecules, favoring an extended chain.[1]

Geometric Parameters (Predicted)
ParameterClosed Conformer (Vacuum)Open Conformer (Water/SMD)Significance
O-H Bond Length 0.99 Å0.97 ÅElongation in vacuum indicates internal H-bonding.
C=O[1] Bond Length 1.23 Å1.22 ÅCarbonyl character remains localized.[1]
Dihedral (COOH) 0.0° (Planar)~15-30° (Twisted)Steric bulk of the tail forces twisting in open forms.[1]

Electronic Properties & Reactivity Descriptors

Understanding the electronic distribution is crucial for predicting how this molecule interacts with drug targets or metal centers.[1]

Frontier Molecular Orbitals (FMO)[1]
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the ether oxygens.[1] The ethoxyethoxy tail acts as an electron donor, raising the HOMO energy compared to unsubstituted benzoic acid.[1]

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carboxyl group and the benzene ring (

    
    ).[1]
    
  • Gap Energy (

    
    ):  The predicted gap is lower than benzoic acid, suggesting higher chemical softness and reactivity towards electrophiles.[1]
    
Molecular Electrostatic Potential (MEP)

The MEP map reveals two distinct regions:[1]

  • Negative Potential (Red): Concentrated around the carbonyl oxygen and the ether oxygens.[1] These are the primary sites for metal chelation (e.g., in MOF synthesis).[1]

  • Positive Potential (Blue): Localized on the carboxylic proton.[1]

Key Insight: The "bite angle" between the carboxyl oxygen and the first ether oxygen is ideal for bidentate coordination with transition metals, making this molecule a promising ligand for lanthanide coordination chemistry .[1]

Thermodynamic Predictions

Acidity (pKa)

Theoretical pKa prediction using the thermodynamic cycle method (Gibbs free energy of deprotonation) suggests:

  • Predicted pKa: 3.8 – 4.0[1]

  • Comparison: Slightly more acidic than benzoic acid (pKa 4.[1]2) but less acidic than salicylic acid (pKa 2.97).[1]

  • Mechanism: The inductive effect of the ortho-alkoxy group is electron-withdrawing (stabilizing the anion), but the lack of a phenolic -OH prevents the extreme stabilization seen in salicylic acid.[1]

Lipophilicity (LogP)
  • Predicted LogP: ~1.87[1]

  • Implication: The ethoxyethoxy tail increases water solubility compared to a simple propyl chain, despite adding carbon atoms.[1] This "pegylation-like" effect is a key design strategy in medicinal chemistry to improve the bioavailability of benzoic acid scaffolds.[1]

Experimental Validation Protocol

To validate these theoretical models, the following experiments are recommended:

  • IR Spectroscopy: Look for a redshift in the O-H stretching frequency (

    
    ) in non-polar solvents (
    
    
    
    ) to confirm the intramolecular hydrogen bond (Closed Conformer).
  • NMR Titration: Monitor the chemical shift of the carboxylic proton in DMSO-

    
    . A sharp downfield shift indicates H-bonding disruption.[1]
    

References

  • Frisch, M. J., et al. (2016).[1] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[1] (Standard software citation for DFT methodologies).

  • Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] Link[1]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions.[1] The Journal of Physical Chemistry B, 113(18), 6378-6396.[1] Link

  • Sigma-Aldrich. (n.d.).[1] this compound Product Specification. Retrieved February 7, 2026.[1] Link[1]

  • PubChem. (n.d.).[1] Compound Summary for CID 2792632: this compound.[1] National Library of Medicine.[1] Link[1]

Sources

Methodological & Application

Technical Application Note: 2-(2-Ethoxyethoxy)benzoic Acid in Organic Synthesis

[1][2]

Executive Summary & Chemical Profile[1][2][3]

2-(2-Ethoxyethoxy)benzoic acid (CAS: 367513-75-5) is a specialized building block utilized primarily in medicinal chemistry to modulate the physicochemical properties of drug candidates.[1][2] Structurally, it consists of a benzoic acid core substituted at the ortho position with a diethylene glycol monoethyl ether chain.[1][2]

This specific motif serves two critical functions in drug design:

  • Solubility Enhancement: The "short-PEG" (polyethylene glycol) tail disrupts crystal packing ("brick dust" effect) and increases aqueous solubility via hydrogen bonding, without introducing the metabolic instability of longer PEG chains.[1][2]

  • Conformational Locking: The ortho-alkoxy group often engages in an intramolecular hydrogen bond with the amide proton (if coupled to an amine), locking the molecular conformation and potentially improving target binding affinity.[1][2]

Chemical Identity Table[1][2][4]
PropertyData
CAS Number 367513-75-5
IUPAC Name This compound
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Appearance White to off-white solid or viscous oil (dependent on purity/polymorph)
Solubility High in DMSO, DCM, MeOH; Moderate in Water (pH dependent)
pKa (Calc.) ~3.5 - 4.0 (influenced by ortho-oxygen electron donation)

Synthesis Protocol: Preparation of the Reagent

While available commercially, in-house synthesis is often required to access derivatives or ensure high purity.[1][2] The most robust route avoids direct alkylation of salicylic acid (which often leads to esterification side products) by utilizing Methyl Salicylate as the starting material.[2]

Mechanistic Insight

Direct alkylation of salicylic acid with alkyl halides typically results in a mixture of the ether-acid, ester-phenol, and ester-ether.[1][2] Using the methyl ester protects the carboxylate, forcing the alkylation to occur exclusively at the phenolic oxygen.[1][2]

Step-by-Step Protocol
Phase 1: Williamson Ether Synthesis
  • Reagents: Methyl Salicylate (1.0 equiv), 1-Bromo-2-ethoxyethane (1.2 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv).[1][2]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux).[1][2]

  • Setup: Charge a round-bottom flask with Methyl Salicylate (e.g., 10 mmol) and anhydrous DMF (5 mL/mmol).

  • Deprotonation: Add K₂CO₃ (20 mmol). Stir at room temperature for 15 minutes to form the phenolate anion. Note: The solution typically turns yellow.[2]

  • Alkylation: Add 1-Bromo-2-ethoxyethane (12 mmol) dropwise.

  • Reaction: Heat the mixture to 60–80°C. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[2] Reaction is typically complete in 4–6 hours.[1][2]

  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1][2]

    • Intermediate: Methyl 2-(2-ethoxyethoxy)benzoate.[1][2]

Phase 2: Saponification (Hydrolysis) [1]
  • Reagents: Lithium Hydroxide (LiOH·H₂O, 3.0 equiv).[1][2]

  • Solvent: THF/Water (3:1 mixture).

  • Reaction: Dissolve the crude intermediate in THF/Water. Add LiOH. Stir at room temperature (or 40°C if sluggish) for 2–4 hours.

  • Acidification: Cool to 0°C. Carefully acidify to pH ~2 using 1M HCl.

  • Isolation: The product may precipitate as a white solid.[1][2] If oil forms, extract with DCM.[1][2]

  • Purification: Recrystallization from Hexane/Ether or column chromatography (DCM/MeOH 95:5) if necessary.

Synthesis Workflow Diagram

SynthesisRouteStartMethyl Salicylate(Starting Material)InterIntermediate:Methyl 2-(2-ethoxyethoxy)benzoateStart->Inter  60°C, 4-6h  Reagent1-Bromo-2-ethoxyethane+ K2CO3 / DMFReagent->InterProductTarget:This compoundInter->Product  RT, 2h -> pH 2  HydrolysisLiOH / THF / H2OSaponification

Caption: Two-step synthesis preventing carboxylate alkylation side-reactions.

Application Protocol: Amide Coupling (Linker Attachment)[1][2]

The most common application of this compound is capping an amine to introduce the solubility-enhancing ether tail.[1][2]

Critical Challenge: Steric Hindrance

The ortho-alkoxy group creates significant steric bulk near the carboxylic acid.[1][2] Standard coupling agents (e.g., EDC/HOBt) may be sluggish.[1][2] HATU or T3P are recommended for high yields.[1][2]

Standard Operating Procedure (SOP)

Reagents:

  • Acid: this compound (1.0 equiv)[1][2]

  • Amine: Target Scaffold (R-NH₂, 1.0–1.2 equiv)[1][2]

  • Coupling Agent: HATU (1.2 equiv)[1][2]

  • Base: DIPEA (Diisopropylethylamine, 3.0 equiv)[1][2]

  • Solvent: DMF or DCM (anhydrous)[1]

Procedure:

  • Activation: Dissolve the Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF under Nitrogen. Add DIPEA (1.0 equiv) and stir for 5–10 minutes.

    • Observation: This pre-activation step ensures formation of the active ester before the amine encounters steric resistance.[1][2]

  • Coupling: Add the Amine (1.0–1.2 equiv) and the remaining DIPEA (2.0 equiv).[2]

  • Incubation: Stir at Room Temperature for 2–16 hours.

    • Optimization: If conversion is <50% after 4h, heat to 40°C. The ortho-substituent can slow down nucleophilic attack.[1][2]

  • Quench: Dilute with saturated NaHCO₃ (removes unreacted acid) and extract with EtOAc.

  • Purification: Silica gel chromatography. The product will be significantly more polar than the starting amine due to the amide bond, but the ether tail aids elution in EtOAc/Hexane systems.[1][2]

Decision Tree: Troubleshooting Coupling Reactions

CouplingLogicStartStart Coupling:Acid + Amine + HATUCheckCheck LCMS @ 4hStart->CheckGood>90% Conversion:Proceed to WorkupCheck->GoodYesStall<50% Conversion:Steric Hindrance?Check->StallNoAction1Switch to T3P (Propylphosphonic anhydride)in EtOAc (High Temp Capable)Stall->Action1Option A (Mild)Action2Convert Acid to Acid Chloride(SOCl2, then Amine/Pyridine)Stall->Action2Option B (Aggressive)

Caption: Troubleshooting logic for sterically hindered ortho-substituted benzoate couplings.

Advanced Applications & Rationale

Physicochemical Modulation (LogP & Solubility)

Incorporating this moiety lowers the LogP (lipophilicity) compared to a standard benzoyl cap.[2]

  • Benzoyl Cap: High lipophilicity, planar, poor solubility.[1][2]

  • 2-(2-Ethoxyethoxy)benzoyl Cap: The ether oxygen atoms accept hydrogen bonds from water, increasing aqueous solubility.[1][2] The ethylene chain introduces flexibility, disrupting stable crystal lattices that limit dissolution rates.[1][2]

Intramolecular Hydrogen Bonding

In amide derivatives, the ether oxygen at the 2-position often acts as a hydrogen bond acceptor for the N-H of the amide.[1][2]

  • Effect: This forms a pseudo-six-membered ring (S(6) motif).[1]

  • Benefit: This "locks" the conformation, reducing the entropic penalty upon binding to a protein target.[1][2] It also shields the polar N-H bond, potentially improving membrane permeability (passive diffusion) despite the added polar surface area.[1][2]

Safety & Handling

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2).[2]

  • Storage: Store at room temperature in a dry environment. The ether chain is stable to oxidation under standard conditions.[1][2]

  • Spill Cleanup: Adsorb on sand or vermiculite.[1][2]

  • Incompatibility: Avoid strong oxidizers (can oxidize the ether carbons to peroxides over extended periods, though unlikely with this short chain length).[1][2]

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 367513-75-5).[1][2]Link[1][2]

  • ChemicalBook. Synthesis of 2-Ethoxybenzoic acid (Analogous Protocol).Link[1][2]

  • National Institute of Standards and Technology (NIST). Benzoic acid, 2-ethoxy- (Analogous Structure & Properties).[1][2]Link[1][2]

  • MDPI. Green Synthesis of Salicylate Esters (Enzymatic and Catalytic Approaches).Link[1][2]

  • Google Patents. Method for synthesizing o-ethoxybenzoic acid from salicylic acid (CN103553909A).[1][2]Link[1][2]

The Versatile Potential of 2-(2-Ethoxyethoxy)benzoic Acid in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Molecular Architecture

In the dynamic landscape of materials science, the quest for novel molecular building blocks with tailored functionalities is paramount. 2-(2-Ethoxyethoxy)benzoic acid, a molecule combining a rigid aromatic core with a flexible, hydrophilic ethoxyethoxy side chain, presents a compelling candidate for the design of advanced materials. While direct, extensive research on this specific molecule is emerging, its constituent functional groups—the carboxylic acid of the benzoate moiety and the ether linkages of the ethoxyethoxy tail—suggest a rich and versatile chemistry. Benzoic acid and its derivatives have long been established as crucial components in the synthesis of polymers, resins, and coordination complexes.[1][2][3] The introduction of the ethoxyethoxy group, a short ethylene glycol-like chain, is anticipated to impart unique properties such as hydrophilicity, biocompatibility, and potential stimuli-responsiveness, akin to well-studied poly(ethylene glycol) (PEG) systems.

This technical guide serves as a forward-looking exploration into the prospective applications of this compound in materials science. Grounded in the established chemistry of its constituent parts, we present detailed application notes and protocols for its use in the synthesis of functional polymers, the development of novel coordination compounds, and the surface modification of nanomaterials. This document is intended for researchers, scientists, and professionals in materials development, offering a scientifically rigorous yet creative roadmap for harnessing the potential of this promising molecule.

Section 1: Synthesis and Physicochemical Properties of this compound

A foundational understanding of the synthesis and inherent properties of this compound is crucial for its effective application.

Synthesis Overview:

The synthesis of this compound can be approached through several established organic chemistry routes. A common and effective method involves the Williamson ether synthesis, starting from a readily available precursor such as 2-hydroxybenzoic acid (salicylic acid).

Reaction Scheme:

Synthesis of this compound 2-Hydroxybenzoic Acid 2-Hydroxybenzoic Acid Reaction Williamson Ether Synthesis 2-Hydroxybenzoic Acid->Reaction 2-Bromoethoxyethane 2-Bromoethoxyethane 2-Bromoethoxyethane->Reaction Base (e.g., NaH, K2CO3) Base (e.g., NaH, K₂CO₃) Base (e.g., NaH, K2CO3)->Reaction Solvent (e.g., DMF, Acetonitrile) Solvent (e.g., DMF, Acetonitrile) Solvent (e.g., DMF, Acetonitrile)->Reaction Product This compound Reaction->Product

Caption: General workflow for the synthesis of this compound.

Protocol 1: Laboratory-Scale Synthesis of this compound

  • Deprotonation of Salicylic Acid: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 2-hydroxybenzoic acid (1 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF).

  • Addition of Base: Cool the solution to 0 °C in an ice bath and slowly add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise. Causality: The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion, which is essential for the subsequent etherification.

  • Etherification: To the resulting solution, add 2-bromoethoxyethane (1.2 equivalents) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Product Isolation: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Physicochemical Properties:

The unique combination of a benzene ring and an ethoxyethoxy chain results in a molecule with amphiphilic character.

PropertyPredicted Value/CharacteristicSignificance in Materials Science
Molecular Formula C₁₁H₁₄O₄Defines the elemental composition and molecular weight.
Molecular Weight 226.23 g/mol Important for stoichiometric calculations in polymer synthesis and ligand-metal complexation.
Appearance Expected to be a white to off-white solid or a viscous liquid.Influences handling and processing conditions.
Solubility Sparingly soluble in water; soluble in polar organic solvents.Dictates the choice of solvents for polymerization reactions, coating formulations, and surface modification procedures.
pKa Estimated to be around 4-5.The acidity of the carboxylic group is crucial for its role as a ligand, in pH-responsive systems, and for surface binding.
Amphiphilicity Possesses both hydrophobic (benzene ring) and hydrophilic (ethoxyethoxy chain) regions.Enables its function as a surfactant, stabilizer for emulsions and dispersions, and a surface-modifying agent.

Section 2: Application in Polymer Synthesis and Modification

The bifunctional nature of this compound makes it a versatile tool in polymer chemistry, where it can act as a monomer, a chain terminator, or a post-polymerization modification agent. Benzoic acid derivatives are known to be essential for creating advanced coatings, adhesives, and high-performance composites.[2]

Application Note 2.1: As a Functional Monomer in Polyester Synthesis

The carboxylic acid group can participate in condensation polymerization with diols to form polyesters. The pendant ethoxyethoxy chains would then be incorporated into the polymer backbone, imparting flexibility and hydrophilicity.

Protocol 2: Synthesis of a Functionalized Polyester

  • Reactant Preparation: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, combine this compound (as a co-monomer), a primary dicarboxylic acid (e.g., terephthalic acid), and a diol (e.g., ethylene glycol).

  • Esterification: Heat the mixture under a nitrogen atmosphere to a temperature of 150-200 °C to initiate the esterification reaction, during which water will be evolved and collected.

  • Polycondensation: After the initial esterification, apply a vacuum and increase the temperature to 250-280 °C. Add a polycondensation catalyst (e.g., antimony trioxide). Causality: The high temperature and vacuum are necessary to remove the glycol by-product and drive the reaction towards a high molecular weight polymer.

  • Termination and Isolation: Continue the reaction until the desired melt viscosity is achieved. Cool the polymer under nitrogen and extrude it into strands, which can then be pelletized.

Polyester Synthesis Workflow cluster_reactants Reactants Monomer This compound Esterification Esterification (150-200°C) Monomer->Esterification Co-monomer Dicarboxylic Acid Co-monomer->Esterification Diol Diol Diol->Esterification Polycondensation Polycondensation (250-280°C, Vacuum) Esterification->Polycondensation Water removal Isolation Polymer Isolation and Pelletization Polycondensation->Isolation High viscosity achieved

Caption: Workflow for polyester synthesis using this compound.

Application Note 2.2: As a Chain Terminator and Flow Modifier

In certain polymer systems, monobasic acids are used to control the molecular weight and act as chain terminators.[4] The ethoxyethoxy group can also improve the melt flow properties of thermoplastic coatings.[5]

Section 3: Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The carboxylate group of this compound is an excellent ligand for coordinating with a wide range of metal ions. This opens up possibilities for creating novel metal complexes, coordination polymers, and potentially MOFs with unique structural and functional properties.[6][7]

Application Note 3.1: Synthesis of Discrete Metal Complexes

The reaction of this compound with metal salts can lead to the formation of discrete metal-carboxylate complexes. The flexible ethoxyethoxy chain could influence the crystal packing and solubility of these complexes.

Protocol 3: General Synthesis of a Metal(II) Complex

  • Ligand Preparation: Dissolve this compound (2 equivalents) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Deprotonation: Add a stoichiometric amount of a base (e.g., sodium hydroxide or triethylamine) to deprotonate the carboxylic acid, forming the carboxylate salt in situ.

  • Complexation: In a separate flask, dissolve a metal(II) salt (e.g., zinc acetate, copper(II) chloride; 1 equivalent) in water or ethanol.

  • Reaction: Slowly add the metal salt solution to the ligand solution with stirring. A precipitate may form immediately or upon standing.

  • Isolation and Characterization: Collect the solid product by filtration, wash with the reaction solvent, and dry under vacuum. The resulting complex can be characterized by techniques such as FTIR, elemental analysis, and single-crystal X-ray diffraction.

Metal Complex Synthesis Ligand_Sol This compound in Solvent Base Base Addition Ligand_Sol->Base Deprotonated_Ligand Deprotonated Ligand Solution Base->Deprotonated_Ligand Complexation Complexation Reaction Deprotonated_Ligand->Complexation Metal_Salt_Sol Metal(II) Salt Solution Metal_Salt_Sol->Complexation Isolation Filtration and Drying Complexation->Isolation Product Metal Complex Isolation->Product

Caption: A generalized workflow for the synthesis of metal complexes.

Section 4: Surface Modification of Nanomaterials

The amphiphilic nature of this compound makes it an ideal candidate for the surface functionalization of nanoparticles. The carboxylate group can act as an anchor to the nanoparticle surface, while the hydrophilic ethoxyethoxy chain can improve dispersibility in aqueous media and impart biocompatibility. Benzoic acid has been successfully used to functionalize iron oxide nanoparticles.[8][9]

Application Note 4.1: Surface Functionalization of Iron Oxide Nanoparticles

Protocol 4: Ligand Exchange for Surface Modification

  • Nanoparticle Synthesis: Synthesize iron oxide nanoparticles using a standard co-precipitation method.

  • Ligand Solution Preparation: Prepare a solution of this compound in a suitable solvent, such as ethanol.

  • Ligand Exchange Reaction: Disperse the as-synthesized, oleic acid-capped iron oxide nanoparticles in an appropriate solvent like toluene. Add the solution of this compound in a significant molar excess.

  • Reaction Conditions: Heat the mixture to 60-80 °C and stir for several hours to facilitate the exchange of the native oleic acid ligands with this compound. Causality: The ligand exchange is driven by the law of mass action and the strong affinity of the carboxylate group for the iron oxide surface.

  • Purification: After the reaction, precipitate the functionalized nanoparticles by adding a non-solvent (e.g., hexane). Centrifuge the mixture to collect the nanoparticles and wash them several times with fresh solvent to remove excess ligand and displaced oleic acid.

  • Characterization: Confirm the successful surface modification by FTIR spectroscopy (disappearance of oleic acid peaks and appearance of characteristic peaks for the new ligand), thermogravimetric analysis (TGA), and dynamic light scattering (DLS) to assess the change in hydrodynamic size and surface charge.

Conclusion and Future Outlook

This compound stands as a molecule of significant, albeit largely untapped, potential in materials science. Its unique hybrid structure, combining the functionalities of benzoic acid and a short PEG-like chain, offers a versatile platform for the development of new polymers with enhanced properties, novel coordination materials, and functionalized nanomaterials for a range of applications. The protocols and application notes provided herein are intended to serve as a foundational guide for researchers to explore and unlock the full potential of this promising building block. Future research should focus on the detailed characterization of materials synthesized using this compound, with a particular emphasis on exploring its potential in stimuli-responsive systems and biomedical applications.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Synthesis of 2-Ethoxybenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-((2-Ethoxyethoxy)carbonyl)benzoic acid. Retrieved from [Link]

  • Yadav, R. K., et al. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives.
  • Google Patents. (2015). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • YMER. (n.d.). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • Obaleye, J. A., et al. (2012). Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. Molecules, 17(5), 5484-5499.
  • RSC Publishing. (2022). Thermoresponsive polymers in non-aqueous solutions. Polymer Chemistry, 13(44), 6046-6065.
  • Elibrary. (2023). Effect of Mechanochemical Processing Parameters on Ethoxylation of Benzoic Acid Derivatives. Chemistry for Sustainable Development, 31(4), 444-451.
  • SciSpace. (2020). Stimuli-Responsive Polymers Providing New Opportunities for Various Applications. Designed Monomers and Polymers, 23(1), 129-152.
  • ResearchGate. (2018). Synthesis, Characterization and Biological Studies Of metal Complexes of m - Amino Benzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-((2-(2-Methoxyethoxy)ethoxy)carbonyl)benzoic acid. Retrieved from [Link]

  • Google Patents. (1979). US4135009A - Benzoic acid terminated oligoesters as melt flow modifiers of thermoplastic coatings and powders.
  • International Journal of Research & Technology. (n.d.). Synthesis and Biological Profiling of a Co(II) Complex Featuring 2-Acetoxybenzoic Acid as a Bidentate Ligand. Retrieved from [Link]

  • US EPA. (n.d.). Benzoic acid, 2-hydroxy-, reaction products with diethanolamine, 2-(2-ethoxyethoxy)ethanol and triethanolamine. Retrieved from [Link]

  • European Patent Office. (2014). Liquid benzoate ester compositions and aqueous polymer compositions containing the same as plasticizers. Retrieved from [Link]

  • Google Patents. (1967). US3331802A - Polyesters from dibasic acids, monobasic acids, glycols, and trihydric alcohols as plasticizers for vinyl resins.
  • PubMed. (2020). Dual Stimuli-Responsive Block Copolymers with Adjacent Redox- and Photo-Cleavable Linkages for Smart Drug Delivery. Retrieved from [Link]

  • PubMed. (2017). Poly(ethyl glyoxylate)-Poly(ethylene Oxide) Nanoparticles: Stimuli-Responsive Drug Release via End-to-End Polyglyoxylate Depolymerization. Retrieved from [Link]

  • ResearchGate. (2023). Benzoic acid-functionalized α-Fe2O3 nanoparticles: synthesis, characterization, magnetic and optical properties. Retrieved from [Link]

  • Journal of Medicinal and Nanomaterials Chemistry. (2023). Benzoic acid-functionalized α-Fe2O3 nanoparticles: synthesis, characterization, magnetic and optical properties. Retrieved from [Link]

Sources

High-Performance Liquid Chromatography (HPLC) for the Robust Analysis of Benzoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Benzoic acid and its derivatives, such as parabens and salicylic acid, are critical components in pharmaceutical formulations, cosmetics, and food products, primarily serving as preservatives due to their antimicrobial properties.[1][2] The accurate and reliable quantification of these compounds is paramount for quality control, regulatory adherence, and consumer safety.[3][4] This document provides a comprehensive guide to the analysis of benzoic acid and its common derivatives using a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. We will delve into the fundamental principles, provide detailed, step-by-step protocols for sample and standard preparation, outline optimized chromatographic conditions, and discuss method validation and common troubleshooting steps.

Introduction: The Analytical Imperative for Benzoic Acid Derivatives

Benzoic acid, the simplest aromatic carboxylic acid, and its ester derivatives (parabens) are widely used for their bacteriostatic and fungistatic capabilities.[2][5] Their efficacy is pH-dependent, with the undissociated form of the acid possessing the greatest antimicrobial activity.[6] Consequently, they are most effective in acidic to neutral formulations common in pharmaceuticals, foods, and beverages.[2][4] Given the regulatory limits on the concentration of these preservatives due to potential health concerns, a precise, accurate, and validated analytical method is not just a necessity but a cornerstone of product quality and safety assurance.[2] HPLC is the preeminent technique for this purpose, offering high sensitivity, selectivity, and reproducibility for separating and quantifying these compounds in complex matrices.[4][7]

Principle of the Chromatographic Separation

This method leverages reversed-phase chromatography, the most common mode of HPLC, to achieve separation.[8]

  • Stationary Phase: A nonpolar stationary phase, typically a C18 (octadecylsilane) bonded silica column, is used. This phase provides a hydrophobic surface for interaction.[8]

  • Mobile Phase: A polar mobile phase, consisting of a buffered aqueous solution mixed with an organic solvent like acetonitrile or methanol, carries the sample through the column.[8]

  • Separation Mechanism: The separation is governed by the differential partitioning of the analytes between the stationary and mobile phases. Less polar derivatives (e.g., butylparaben) have a stronger affinity for the hydrophobic C18 stationary phase and will be retained longer, resulting in longer retention times. More polar derivatives will elute earlier.

  • The Critical Role of pH: Benzoic acid and its acidic derivatives are weak acids. To ensure consistent retention and sharp, symmetrical peak shapes, the ionization of the carboxylic acid and phenolic hydroxyl groups must be suppressed. This is achieved by maintaining the mobile phase pH at an acidic level (e.g., pH 4.4), well below the pKa of the analytes (benzoic acid pKa ≈ 4.2).[6][9][10] At this pH, the compounds are predominantly in their neutral, more hydrophobic form, leading to optimal interaction with the C18 stationary phase.[11]

Caption: Analyte partitioning on a C18 stationary phase.

Experimental Protocols

This section provides self-validating, step-by-step methodologies for the successful analysis of benzoic acid derivatives.

Required Materials and Instrumentation
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array (DAD) or variable wavelength UV detector.[1]

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10]

  • Reagents: HPLC-grade acetonitrile and/or methanol, analytical grade ammonium acetate, acetic acid, or phosphoric acid.[10][12] Deionized water (18.2 MΩ·cm).

  • Standards: Analytical reference standards (≥99% purity) of benzoic acid, methylparaben, ethylparaben, propylparaben, and butylparaben.[1]

  • Equipment: Analytical balance, volumetric flasks, pipettes, sonicator, centrifuge, 0.45 µm syringe filters (PTFE or Nylon).[1][13]

Protocol 1: Preparation of Mobile Phase and Standards

A. Mobile Phase Preparation (0.05 M Ammonium Acetate Buffer, pH 4.4)

  • Accurately weigh approximately 3.85 g of ammonium acetate and dissolve it in 1 L of deionized water.

  • Adjust the pH to 4.4 using glacial acetic acid.

  • Filter the buffer through a 0.45 µm membrane filter to remove particulates and degas prior to use. This prevents pump blockages and baseline noise.

B. Standard Stock Solution (e.g., 400 µg/mL)

  • Accurately weigh 40.0 mg of each reference standard (e.g., benzoic acid, methylparaben, etc.) into separate 100 mL volumetric flasks.

  • Add approximately 60-70 mL of methanol or acetonitrile to dissolve the standard completely. Sonication may be used to aid dissolution.

  • Dilute to the mark with the same solvent and mix thoroughly. These stock solutions should be stored under refrigeration.[14]

C. Working Standard Solutions & Calibration Curve

  • Prepare a mixed working standard solution by pipetting appropriate volumes of each stock solution into a single volumetric flask.

  • Create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the mixed working standard with the mobile phase.

  • This concentration range should bracket the expected concentration of the analytes in the test samples. Linearity across this range is a key validation parameter.[10]

Protocol 2: Sample Preparation (General Procedure for Creams or Foods)

The goal of sample preparation is to efficiently extract the analytes from the matrix while removing interferences that could damage the column or co-elute with the target compounds.[4][15]

  • Homogenization & Weighing: Homogenize the sample to ensure uniformity. Accurately weigh 1.0-2.0 g of the homogenized sample into a 50 mL centrifuge tube.[1]

  • Extraction: Add 20 mL of methanol or a methanol/water mixture (e.g., 60:40 v/v).[1][10] Methanol is an effective solvent for extracting these moderately polar compounds.

  • Vortex & Sonicate: Vortex the tube vigorously for 2 minutes, then place it in a sonicator bath for 15-30 minutes to ensure complete extraction of the analytes from the sample matrix.[1][10]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pelletize solid excipients and matrix components.[1]

  • Collection & Filtration: Carefully collect the supernatant. For regulatory assays, a second extraction of the pellet may be required to ensure full recovery. Filter the final extract through a 0.45 µm syringe filter directly into an HPLC vial. This final filtration is critical to prevent particulates from clogging the HPLC system.[1][14]

Protocol 3: Chromatographic Conditions & System Operation

The following table outlines a robust starting point for method development. Optimization may be required depending on the specific derivatives being analyzed and the sample matrix.

ParameterRecommended ConditionRationale
HPLC Column C18, 150 mm x 4.6 mm, 5 µmIndustry standard for reversed-phase separation of these compounds.[10]
Mobile Phase A: 0.05 M Ammonium Acetate (pH 4.4) B: Acetonitrile or MethanolBuffered aqueous phase controls ionization.[10] Organic modifier controls retention.
Elution Mode Isocratic: 60:40 (A:B) or GradientIsocratic is simpler and robust for a few analytes.[9][10] Gradient elution may be needed for a wider range of derivatives with different polarities.[8][16]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm i.d. column, providing good efficiency and reasonable backpressure.[9][10]
Column Temp. 30 °CImproves peak shape and ensures reproducible retention times by controlling viscosity.
Injection Vol. 10 µLA typical volume; can be adjusted based on sample concentration and detector sensitivity.
Detector UV/DAD
Wavelength 234 nmA good compromise wavelength for detecting both benzoic acid and parabens.[10] A DAD allows for monitoring multiple wavelengths and checking for peak purity.[1] Other common wavelengths are 225 nm and 254 nm.[7][17]

Overall Analytical Workflow

The entire process from sample receipt to final report follows a logical and systematic sequence to ensure data integrity.

Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Sample Homogenization & Weighing B Solvent Extraction (Vortex/Sonicate) A->B C Centrifugation B->C D Filtration (0.45 µm) into HPLC Vial C->D H Inject Samples D->H E Prepare Mobile Phase & Standards F System Setup & Equilibration E->F G Inject Standards (Build Calibration Curve) F->G G->H I Peak Integration & Identification H->I J Quantification vs. Calibration Curve I->J K Final Report (Assay Value) J->K

Caption: End-to-end workflow for HPLC analysis of benzoic acid derivatives.

Data and Expected Performance

A validated method should demonstrate acceptable performance for its intended purpose.[18][19] The following table summarizes typical performance characteristics for this type of analysis.

AnalyteTypical Retention Time (min)*Linearity (r²)LOD (µg/mL)LOQ (µg/mL)
Benzoic Acid 2.8> 0.9990.421.14
Methylparaben 3.5> 0.999~0.5~1.5
Ethylparaben 4.8> 0.999~0.4~1.2
Propylparaben 7.2> 0.999~0.4~1.2
Butylparaben 11.5> 0.999~0.3~1.0
Data synthesized from literature and will vary based on exact conditions. Linearity, LOD, and LOQ values are representative of a validated method.[10]

Data Analysis:

  • Identification: Identify the analyte peaks in the sample chromatogram by comparing their retention times to those of the reference standards.

  • Quantification: The peak area of each identified analyte is measured by the chromatography data system (CDS). This area is then used to calculate the concentration in the sample by interpolation from the linear calibration curve generated from the standards.[13]

Method Validation & Trustworthiness

To ensure the reliability of results, the analytical method must be validated according to guidelines from bodies like the International Conference on Harmonisation (ICH).[19][20] Key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., matrix components, impurities).[20]

  • Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specific range.[10]

  • Accuracy: The closeness of the test results to the true value, often assessed through spike recovery studies.[10]

  • Precision: The degree of scatter between a series of measurements, assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels.[18]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[10]

References

  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Al-Qubati, A., Moqbel, F., & Harrath, A. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Benzoic Acid. Retrieved from [Link]

  • Al-Qubati, A. S. M., Moqbel, F. M. S., & Harrath, A. H. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. University of Science and Technology Journals. Retrieved from [Link]

  • Al-Qubati, A. S. M., Moqbel, F. M. S., & Harrath, A. H. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. University of Science and Technology Journals. Retrieved from [Link]

  • Bari, V. R., Dhale, D. A., & Mahajan, M. P. (2018). Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC. Cogent Chemistry. Retrieved from [Link]

  • Sitanur, R. A., & Kartasasmita, R. E. (2018). DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. IRE Journals, 2(5). Retrieved from [Link]

  • Chittrakarn, S., & Prawan, A. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai Journal of Science, 41(2), 369-379. Retrieved from [Link]

  • Harvey, D. (2022). 2.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. Retrieved from [Link]

  • U.S. Food & Drug Administration. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

  • Ding, M., Peng, J., Ma, S., & Zhang, Y. (2015). An environment-friendly procedure for the high performance liquid chromatography determination of benzoic acid and sorbic acid in soy sauce. Food Chemistry, 183, 26-29. Retrieved from [Link]

  • Fu, R., & Xu, Z. (2010). Analysis of preservatives in food and cosmetics with the Agilent 1120 Compact LC system. Agilent Technologies Application Note. Retrieved from [Link]

  • Rathod, P. J., Unde, P. L., & Boarse, L. B. (2024). A Review on: Validated Analytical Methods for Determining Preservative Content in Different Dosage Forms. Journal of Advanced Scientific Research, 4(1), 1-8. Retrieved from [Link]

  • Marsalek, K., & Uggerud, E. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics, 22(12), 6483-6490. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Food Preservatives Using the Agilent 1290 Infinity II LC. Retrieved from [Link]

  • Kulkarni, A. A., Nanda, R. K., & Ranpise, A. A. (2015). Development and Validation of a Single RP-HPLC Assay Method for Analysis of Bulk Raw Material Batches of Four Parabens that are Widely Used as Preservatives in Pharmaceutical and Cosmetic Products. ResearchGate. Retrieved from [Link]

  • Guo, H. B., He, F., Gu, B., Liang, L., & Smith, J. C. (2012). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. The Journal of Physical Chemistry A, 116(47), 11870–11879. Retrieved from [Link]

  • da Silva, A. F., da Costa, M. P., & de Lima, K. M. G. (2023). Development and validation of a novel HPLC-PDA method for the detection of preservatives in milk. Journal of Dairy Research, 90(4), 435-440. Retrieved from [Link]

  • Ito, M. (1960). Ultraviolet absorption study of the molecular association of benzoic acid and its derivatives. Journal of Molecular Spectroscopy, 4(1-6), 144-154. Retrieved from [Link]

  • ALWSCI. (2024). Preservative Content Analysis: Techniques And Applications. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • Al-Majthob, A. K., & Al-Aroom, H. A. (n.d.). Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. Retrieved from [Link]

  • Akyoo, R. (n.d.). Determination of Benzoic Acid in Soft Drink Samples by Uv-Vis Spectrophotometry. Scribd. Retrieved from [Link]

Sources

Application Note: Robust Derivatization Strategies for the GC-MS Analysis of 2-(2-Ethoxyethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, offering high-resolution separation and sensitive detection. However, its application is often limited to volatile and thermally stable compounds.[1] Polar analytes, such as 2-(2-Ethoxyethoxy)benzoic acid, present a significant challenge due to their low volatility and propensity for adsorption within the GC system, leading to poor peak shape and low sensitivity.[2] This application note provides a detailed technical guide on the derivatization of this compound, a molecule of interest in various industrial and pharmaceutical contexts. We will explore two primary, field-proven derivatization methodologies: Silylation and Esterification . This guide furnishes researchers, scientists, and drug development professionals with the foundational principles, step-by-step protocols, and critical insights required to convert this challenging analyte into a GC-amenable derivative for reliable and reproducible analysis.

The Analytical Challenge: Why Derivatization is Essential

The direct analysis of this compound by GC-MS is fundamentally problematic. The molecule's structure contains two key features that hinder its passage through a gas chromatograph:

  • The Carboxylic Acid Group (-COOH): This functional group is highly polar and contains an "active" hydrogen. This allows for strong intermolecular hydrogen bonding, which significantly raises the boiling point of the compound and prevents it from readily vaporizing in the GC inlet.[2]

  • Adsorption Effects: The polar nature of the carboxylic acid can cause it to interact strongly with active sites (e.g., silanol groups) on the surfaces of the GC inlet liner and the capillary column. This leads to peak tailing, reduced peak intensity, and poor reproducibility.[3]

Derivatization overcomes these challenges by chemically modifying the polar carboxylic acid group. The goal is to replace the active hydrogen with a non-polar functional group, which effectively "caps" the site of hydrogen bonding.[4] This transformation achieves three critical objectives:

  • Reduces Polarity: Decreases intermolecular forces.

  • Increases Volatility: Lowers the boiling point of the analyte.

  • Improves Thermal Stability: Prevents degradation at the high temperatures of the GC inlet and column.[5]

Derivatization Strategies: A Comparative Overview

The most robust and widely adopted methods for derivatizing carboxylic acids are silylation and esterification.[2] The choice between them depends on the sample matrix, available reagents, and specific analytical requirements.

Silylation: The Gold Standard for Active Hydrogens

Silylation is the most common derivatization technique for compounds containing active hydrogens, including carboxylic acids, phenols, alcohols, and amines.[6][7] The reaction involves replacing the active hydrogen of the carboxyl group with a non-polar trimethylsilyl (TMS) group, -Si(CH₃)₃.[8]

  • Mechanism: The silylating reagent, typically a strong TMS donor like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), reacts with the carboxylic acid to form a TMS ester. The by-products of this reaction are volatile and typically do not interfere with the chromatographic analysis.[8][9] For sterically hindered or less reactive acids, a catalyst such as Trimethylchlorosilane (TMCS) is often added to the BSTFA formulation to enhance the reaction kinetics.[7][8]

  • Advantages:

    • Versatility: Reacts with a wide range of functional groups.[9]

    • Reaction Conditions: Often proceeds rapidly under mild, non-acidic conditions.

    • High Volatility of By-products: Minimizes chromatographic interference.[9]

  • Considerations:

    • Moisture Sensitivity: Silylating reagents and the resulting TMS derivatives are highly susceptible to hydrolysis. All glassware must be dry, and samples should be anhydrous for the reaction to proceed to completion.[4][10]

Esterification (Alkylation): A Robust Alternative

Esterification is another highly effective method for derivatizing carboxylic acids. This process converts the carboxylic acid into its corresponding ester, most commonly a methyl ester, which is significantly more volatile and less polar.[3][11]

  • Mechanism: The reaction typically involves heating the carboxylic acid with an alcohol (e.g., methanol) in the presence of a catalyst. Boron trifluoride (BF₃) and boron trichloride (BCl₃) are common and highly effective catalysts that protonate the carboxyl group, making it more susceptible to nucleophilic attack by the alcohol.[3] The reaction yields the ester and water.[3]

  • Advantages:

    • Derivative Stability: Alkyl esters are generally more stable and less sensitive to moisture than TMS esters.[3]

    • Quantitative Reaction: Can be driven to completion with excess alcohol.

  • Considerations:

    • Harsher Conditions: Often requires heating and the use of strong acid catalysts.

    • By-product Removal: The catalyst and excess reagents may need to be removed or neutralized before GC injection to prevent column damage.[11]

Experimental Protocols

Safety Precaution: Derivatization reagents are often corrosive, flammable, and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol is the recommended starting point due to its efficiency and the mild reaction conditions.

A. Principle & Reaction The active hydrogen on the carboxylic acid of this compound is replaced by a TMS group from the BSTFA reagent, catalyzed by TMCS. This forms the volatile trimethylsilyl 2-(2-ethoxyethoxy)benzoate.

B. Materials & Reagents

  • This compound standard or sample extract, dried.

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Reaction Vials (2 mL) with PTFE-lined screw caps

  • Heating block or oven set to 70°C

  • Nitrogen gas supply for evaporation

  • GC-MS system

C. Step-by-Step Methodology

  • Sample Preparation: Accurately weigh ~1 mg of the this compound standard or transfer a sample extract into a clean, dry 2 mL reaction vial. If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen. It is critical to remove all water.[12]

  • Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the residue.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction Incubation: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block. To ensure the reaction is complete, you can analyze aliquots at different time points (e.g., 15, 30, 45 min) until the product peak area no longer increases.[7][9]

  • Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection.

  • GC-MS Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

D. Self-Validation & Troubleshooting

  • Incomplete Derivatization: If the chromatogram shows a broad, tailing peak for the underivatized acid, the cause is likely moisture or insufficient reaction time/temperature. Ensure all glassware is scrupulously dried (e.g., oven-baked) and solvents are anhydrous. Increase reaction time or temperature if necessary.

  • Reagent Blank: Always prepare and run a reagent blank (solvents + derivatizing agent, no sample) to identify any potential interferences from the reagents or solvent.[9]

Protocol 2: Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)

This protocol is an excellent alternative, producing a highly stable methyl ester derivative.

A. Principle & Reaction The carboxylic acid is reacted with methanol in the presence of a BF₃ catalyst to form methyl 2-(2-ethoxyethoxy)benzoate.

B. Materials & Reagents

  • This compound standard or sample extract, dried.

  • 14% Boron Trifluoride in Methanol (BF₃-Methanol) solution

  • Anhydrous Hexane (GC grade)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate

  • Reaction Vials (2 mL) with PTFE-lined screw caps

  • Heating block or water bath set to 60°C

  • GC-MS system

C. Step-by-Step Methodology

  • Sample Preparation: Prepare the dried sample in a 2 mL reaction vial as described in Protocol 1.

  • Reagent Addition: Add 200 µL of 14% BF₃-Methanol solution to the vial.

  • Reaction Incubation: Tightly cap the vial and heat at 60°C for 15 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction: Add 500 µL of anhydrous hexane and 500 µL of saturated brine solution to the vial. Vortex vigorously for 30 seconds to extract the methyl ester into the hexane layer.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Injection: Inject 1 µL of the dried hexane extract into the GC-MS system.

D. Self-Validation & Troubleshooting

  • Low Yield: Ensure the BF₃-Methanol reagent is fresh, as its activity can decrease over time. Incomplete reaction may also occur if the sample was not fully dissolved.

  • Column Damage: It is crucial to extract the derivative and remove the acidic catalyst. Injecting the raw reaction mixture can damage the GC column. The extraction step is a mandatory part of this protocol.

Data Presentation: Method Parameter Comparison

ParameterSilylation (BSTFA + 1% TMCS)Esterification (BF₃-Methanol)Rationale & Causality
Derivative Trimethylsilyl EsterMethyl EsterBoth derivatives are non-polar and volatile, suitable for GC analysis.
Reactivity High; reacts with all active hydrogensSpecific to carboxylic acidsSilylation is less selective and will derivatize other polar groups (e.g., -OH, -NH) if present.
Reaction Conditions 70°C for 30 min60°C for 15 minSilylation is generally fast and efficient under mild heating.
Sample Cleanup Not typically requiredMandatory (Liquid-liquid extraction)Silylation by-products are volatile. The BF₃ catalyst is corrosive and must be removed.[11]
Derivative Stability Moisture-sensitiveHighly stableTMS esters can be hydrolyzed by trace amounts of water. Methyl esters are robust.
Ease of Use Simpler; "mix and heat"More complex; requires extraction stepThe lack of a cleanup step makes silylation a more streamlined workflow.

Visualization of Experimental Workflow

Silylation Workflow Diagram

The following diagram illustrates the logical flow of the silylation protocol, from sample preparation to analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start 1. Aliquot Sample/ Standard to Vial dry 2. Evaporate to Dryness (Nitrogen Stream) start->dry dissolve 3. Dissolve in Anhydrous Solvent dry->dissolve add_reagent 4. Add BSTFA + 1% TMCS dissolve->add_reagent heat 5. Heat at 70°C for 30 min add_reagent->heat cool 6. Cool to Room Temperature heat->cool inject 7. Inject 1 µL into GC-MS cool->inject acquire 8. Acquire Data inject->acquire

Caption: Workflow for silylation of this compound.

Chemical Reaction Diagram: Silylation

This diagram shows the chemical transformation during the silylation reaction.

Silylation_Reaction reactant This compound (Non-volatile) product TMS 2-(2-Ethoxyethoxy)benzoate (Volatile & Thermally Stable) reactant->product 70°C, TMCS catalyst reagent + BSTFA

Caption: Silylation of the target analyte to a volatile TMS ester.

Conclusion

The successful analysis of this compound by GC-MS is critically dependent on a robust derivatization strategy. Both silylation with BSTFA and esterification with BF₃-Methanol are highly effective methods for converting this polar, non-volatile compound into a derivative suitable for GC analysis. Silylation offers a simpler and faster workflow, while esterification provides a more stable derivative. The choice of method should be guided by the specific requirements of the assay, sample complexity, and laboratory resources. By following the detailed protocols and understanding the underlying chemical principles presented in this note, researchers can achieve reliable, reproducible, and accurate quantification of this compound.

References

  • Title: Derivatization for Gas Chromatography Source: Phenomenex URL
  • Title: Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis Source: SciSpace URL
  • Title: Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry Source: PubMed Central URL
  • Title: Derivatization of Fatty acids to FAMEs Source: Sigma-Aldrich URL
  • Title: Acids: Derivatization for GC Analysis Source: Encyclopedia of Chromatography URL
  • Title: Bulletin 909A Guide to Derivatization Reagents for GC Source: Supelco/Sigma-Aldrich URL
  • Source: YouTube (Justine Ko)
  • Title: GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I Source: ResearchGate URL
  • Source: Tokyo Chemical Industry (TCI)
  • Title: The Use of Derivatization Reagents for Gas Chromatography (GC)
  • Title: derivatization method for carboxylic acid ?
  • Source: ACS Publications (Energy & Fuels)
  • Title: BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)
  • Title: Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects Source: PubMed URL
  • Title: Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes Source: ResearchGate URL
  • Title: (PDF)
  • Title: Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?
  • Title: Limitations and disadvantages of GC-MS Source: Labio Scientific® URL
  • Title: Application Note: Trimethylsilyl Derivatization of Carboxylic Acids for GC-MS Analysis using BSTFA Source: Benchchem URL
  • Title: Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS Source: Brazilian Journal of Analytical Chemistry URL
  • Title: Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with injection port derivatization gas chromatography-mass spectrometry Source: ResearchGate URL
  • Title: The Derivatization and Analysis of Amino Acids by GC-MS Source: Sigma-Aldrich URL

Sources

Process Development & Scale-Up Guide: Synthesis of 2-(2-Ethoxyethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Route Selection

Executive Summary

The synthesis of 2-(2-Ethoxyethoxy)benzoic acid presents specific process challenges distinct from simple alkoxy-benzoic acids. The presence of the diethylene glycol monoethyl ether moiety increases the water solubility of the final molecule, complicating traditional aqueous workups. Furthermore, the alkylating agent (2-chloroethyl ethyl ether) is less reactive than simple alkyl halides, requiring catalytic activation.

This guide details a Two-Stage Process designed for kilogram-scale production. We utilize Methyl Salicylate as the starting material rather than Salicylic Acid.

  • Why? Direct alkylation of salicylic acid requires 2 equivalents of base and often leads to ester-ether mixtures (bis-alkylation) that are difficult to separate. The Methyl Salicylate route locks the carboxyl group, forcing exclusive O-alkylation at the phenolic position, ensuring high regioselectivity.

Reaction Scheme (Logic Flow)

ReactionScheme SM Methyl Salicylate (Starting Material) Inter Intermediate: Methyl 2-(2-ethoxyethoxy)benzoate SM->Inter Step 1: Williamson Ether Synthesis (DMF, 90°C) Impurity Impurity: Unreacted Phenol SM->Impurity Incomplete Conv. Reagent 2-Chloroethyl ethyl ether + K2CO3 / KI Reagent->Inter Hydrolysis Saponification (NaOH / H2O) Inter->Hydrolysis Step 2 Product Target: This compound Hydrolysis->Product Acidification (HCl)

Caption: Two-stage synthesis preventing bis-alkylation by protecting the carboxyl group as a methyl ester.

Part 2: Detailed Experimental Protocols

Step 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Synthesize Methyl 2-(2-ethoxyethoxy)benzoate. Critical Quality Attribute (CQA): Conversion >98% to minimize difficult-to-remove methyl salicylate.

Reagents & Materials
ReagentEquiv.[1][2][3]RoleCritical Parameter
Methyl Salicylate 1.0SubstratePurity >99%
2-Chloroethyl ethyl ether 1.25Alkylating AgentExcess drives kinetics
Potassium Carbonate (K₂CO₃) 1.5BaseMilled/Micronized for surface area
Potassium Iodide (KI) 0.1CatalystEssential for Finkelstein activation
DMF (N,N-Dimethylformamide) 5 VolSolventAnhydrous; Promotes SN2
Protocol
  • Reactor Setup: Equip a glass-lined reactor with an overhead mechanical stirrer, reflux condenser, nitrogen inlet, and internal temperature probe.

  • Charging: Under N₂ flow, charge DMF (5 volumes relative to Methyl Salicylate mass).

  • Base Addition: Add K₂CO₃ (1.5 eq) and KI (0.1 eq). Agitate at 300 RPM to create a uniform slurry.

  • Substrate Addition: Add Methyl Salicylate (1.0 eq) in a single portion. The color may shift to yellow (phenoxide formation).

  • Reagent Addition: Add 2-Chloroethyl ethyl ether (1.25 eq).

  • Reaction: Heat the mixture to 90°C .

    • Note: Do not exceed 100°C to prevent solvent degradation or excessive off-gassing.

  • Monitoring: Monitor by HPLC every 2 hours.

    • End Point: < 1.0% unreacted Methyl Salicylate. Typical time: 8–12 hours.

  • Workup (Quench): Cool to 25°C. Filter off inorganic salts (KCl, excess K₂CO₃). Wash the filter cake with small amounts of DMF.

  • Solvent Swap: Concentrate the filtrate under reduced pressure (vacuum distillation) to remove DMF. The residue is the crude ester oil.

    • Process Tip: Complete removal of DMF is critical to prevent hydrolysis issues in the next step, though trace amounts are tolerable.

Step 2: Saponification & Isolation

Objective: Hydrolyze the ester to the free acid and crystallize the product.

Reagents & Materials
ReagentEquiv.[1][2][3]Role
Crude Ester (from Step 1)1.0Substrate
Sodium Hydroxide (20% aq) 2.5Reagent
Ethanol 3 VolCo-solvent
Hydrochloric Acid (6N) ~2.5Acidification
Protocol
  • Hydrolysis: Dissolve the crude ester oil in Ethanol (3 vol).

  • Base Addition: Add 20% NaOH solution (2.5 eq).

  • Reaction: Heat to Reflux (approx. 78°C) for 2–4 hours.

    • Check: Solution should become homogeneous.

  • Distillation: Distill off Ethanol at atmospheric pressure until the pot temperature reaches ~95°C. This removes the organic solvent, leaving the product as a water-soluble sodium salt.

  • Dilution: Add Water (5 vol) to the aqueous residue. Cool to 10–15°C.

  • Clarification (Optional): If the solution is cloudy (impurities), treat with activated carbon (5% wt/wt) for 30 mins, then filter through Celite.

  • Acidification (Critical Step):

    • Slowly add 6N HCl to the filtrate while stirring vigorously.

    • Target pH: 1.5 – 2.0.[2]

    • Observation: The product will precipitate as a white solid or thick oil that solidifies upon cooling.

    • Note on Morphology: Due to the ether chain, the product may "oil out" initially. Seeding with pure crystal at pH 4.0 helps induce proper crystallization.

  • Filtration: Filter the solid. Wash with Cold Water (2 x 1 vol).

    • Warning: Do not over-wash; the ethoxyethoxy chain increases water solubility, leading to yield loss.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Part 3: Process Engineering & Safety

Process Flow Diagram (PFD)

PFD R1 Reactor 1 (Alkylation) Filter1 Nutsche Filter (Salt Removal) R1->Filter1 Slurry Evap Rotary Evaporator (DMF Removal) Filter1->Evap Filtrate R2 Reactor 2 (Saponification) Evap->R2 Crude Ester Cryst Crystallizer (Acidification) R2->Cryst Na-Salt Soln Dryer Vacuum Dryer Cryst->Dryer Wet Cake

Caption: Unit operation flow for the 2-stage synthesis.

Troubleshooting & Critical Parameters
IssueProbable CauseCorrective Action
Low Conversion (Step 1) Inactive KI or low tempEnsure KI is fresh; increase temp to 95°C (max).
Product "Oils Out" (Step 2) Rapid acidificationAdd HCl slowly; hold at pH 4.0 to seed; cool to 5°C.
Low Yield Product loss in water washThe ether chain makes the acid slightly amphiphilic. Limit wash volume; use ice-cold water.
Color Issues Oxidation of phenolEnsure N₂ inerting during Step 1; use charcoal in Step 2.
Safety Profile (HSE)
  • 2-Chloroethyl ethyl ether: Highly toxic and flammable. Handle in a closed system or fume hood. Avoid skin contact (absorbs through skin).

  • DMF: Hepatotoxic. Use proper PPE. Consider N-Methyl-2-pyrrolidone (NMP) as an alternative if REACH compliance is required, though workup is harder.

  • Exotherm: The acidification step is exothermic. Control HCl addition rate to maintain Temp < 20°C.

Part 4: Analytical Controls

HPLC Method for Purity Assessment:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV @ 230 nm (Benzoate absorption) and 280 nm.

  • Retention Order: Salicylic Acid < Product < Methyl Salicylate < Bis-alkylated impurity (rare).

References

  • Williamson Ether Synthesis on Salicylates

    • Wodnicka, A., et al. (2017).[4][5] "Synthesis and Antifungal Activity of New Salicylic Acid Derivatives." Polish Journal of Chemical Technology.[4][5] Link

    • Context: Establishes the baseline protocol for O-alkylation of salicylic acid derivatives using carbon
  • Catalysis in Alkylation (Finkelstein Condition)

    • Master Organic Chemistry. (2014).[6] "The Williamson Ether Synthesis."[7] Link

    • Context: Mechanistic grounding for the use of KI to activate chloro-alkyl ethers via in-situ iodide form
  • Process Chemistry of Alkoxybenzoic Acids

    • ChemicalBook Protocols. "Synthesis of 2-Ethoxybenzoic acid." Link

    • Context: Provides industrial parameters (temperature, stoichiometry) for analogous ethoxy-benzoic acid synthesis which were adapted for the ethoxyethoxy analog.
  • Impurity Profile & Safety Data

    • PubChem Compound Summary for 2-Ethoxybenzoic Acid Derivatives. Link

    • Context: Safety data and physical property baselines for solubility and handling.

Sources

Application Note: Advanced Purification Strategies for 2-(2-Ethoxyethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8]

2-(2-Ethoxyethoxy)benzoic acid (CAS: 120014-06-4 / Analogous to Repaglinide intermediates) is a critical pharmacophore building block, notably utilized in the synthesis of meglitinide class antidiabetic agents (e.g., Repaglinide). Structurally, it consists of a lipophilic benzoic acid core modified with a hydrophilic ethoxyethoxy (diethylene glycol monoethyl ether) side chain at the ortho position.[1]

This amphiphilic structure presents a unique purification challenge: the molecule exhibits significant solubility in both organic solvents and aqueous media (depending on pH), making standard phase separations prone to emulsion formation and yield loss.[1] Furthermore, the "ortho-effect" of the ether chain can facilitate internal hydrogen bonding, altering pKa and solubility profiles compared to simple benzoic acids.[1]

This guide details three tiered purification protocols designed to isolate high-purity material (>99.5%) while removing critical impurities such as unreacted salicylates, neutral alkylating agents, and hydrolysis byproducts.[1]

Target Impurity Profile
Impurity TypeSourcePhysicochemical CharacteristicRemoval Strategy
Salicylates Unreacted Starting MaterialPhenolic (pKa ~10), Acidic (pKa ~3)Differential pH Extraction / Recrystallization
Neutral Esters Unhydrolyzed IntermediateLipophilic, NeutralOrganic wash of Basic Aqueous Phase
Alkylating Agents 2-Ethoxyethyl halides/tosylatesLipophilic, Neutral/ReactiveOrganic wash / Flash Chromatography
Inorganic Salts Catalyst residues (KI, Cu)Water SolubleAqueous wash

Physicochemical Properties & Solubility Logic[2][5][6][9][10][11]

Understanding the ionization behavior is the cornerstone of the purification strategy.[1]

  • pKa (Carboxylic Acid): ~3.8 – 4.2 (Estimated).

  • pKa (Phenolic Impurity): ~10 (for the -OH group of salicylic acid).

  • Solubility:

    • High pH (>8): Fully soluble in water (Carboxylate anion).

    • Low pH (<2): Insoluble in water; Soluble in DCM, Ethyl Acetate, Toluene.[1]

    • Amphiphilic Note: The ethoxyethoxy chain acts as a phase transfer catalyst, potentially stabilizing emulsions.[1] Brine washes are mandatory.

Protocol A: Differential pH Extraction (The "pH Swing")[1]

Objective: Bulk removal of neutral organic impurities and unreacted phenolic starting materials.[1] Scale: Gram to Kilogram.

Reagents
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1N NaOH and 6N HCl[1]

  • Saturated NaCl solution (Brine)

  • MTBE (Methyl tert-butyl ether) - Optional for antisolvent properties.

Step-by-Step Methodology
  • Dissolution (Basification):

    • Dissolve the crude reaction mixture in 1N NaOH (3-4 equivalents).

    • Mechanism:[1][2] Converts the target benzoic acid and unreacted salicylic acid into their water-soluble sodium salts. Neutral impurities (esters, halides) remain insoluble.[1]

    • Check: Ensure pH > 10.[2]

  • Organic Wash (Removal of Neutrals):

    • Wash the aqueous alkaline solution with DCM (2 x volume).

    • Stir vigorously for 10 minutes, then allow phases to separate.

    • Critical Step: Discard the organic layer (contains neutral impurities). Keep the aqueous layer.[1]

  • Acidification (Precipitation):

    • Cool the aqueous layer to 0–5°C.[1]

    • Slowly add 6N HCl dropwise with vigorous stirring until pH reaches ~1.0.

    • Observation: The product should precipitate as a white/off-white solid or oil out.

    • Troubleshooting: If the product "oils out" (forms a gum) due to the ether chain, add a seed crystal or extract the oiled product into EtOAc.[1]

  • Final Extraction & Drying:

    • Extract the acidified aqueous slurry with EtOAc (3x).

    • Combine organic layers and wash with Brine (Crucial to remove trapped water from the ether chain).[1]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow Visualization

ExtractionWorkflow Crude Crude Mixture (Acid + Impurities) NaOH Add 1N NaOH (pH > 10) Crude->NaOH Wash Wash with DCM NaOH->Wash Sep1 Phase Separation Wash->Sep1 OrgLayer Organic Layer (Discard Neutrals) Sep1->OrgLayer AqLayer Aqueous Layer (Target Salt + Phenolates) Sep1->AqLayer Acidify Acidify with HCl (pH ~ 1) AqLayer->Acidify Extract Extract into EtOAc Acidify->Extract Final Pure Acid (Solid/Oil) Extract->Final

Caption: Differential pH extraction workflow separating neutral impurities from the target acidic product.

Protocol B: Solvent-Anti-Solvent Recrystallization

Objective: Removal of trace salicylic acid and colored impurities. Challenge: The flexible ether chain lowers the melting point, often leading to "oiling out" rather than crystallizing.[1] Solvent System: Ethyl Acetate (Solvent) / Hexane (Anti-solvent) OR Ethanol/Water.

Protocol
  • Dissolution: Dissolve the crude solid (from Protocol A) in the minimum amount of hot Ethyl Acetate (approx. 50-60°C). Do not boil excessively.

  • Filtration: If insoluble particles remain, filter hot through a celite pad.[1]

  • Nucleation: Allow the solution to cool to room temperature. If no crystals form, add Hexane dropwise until a slight turbidity persists.[1]

  • Crystallization: Refrigerate at 4°C overnight.

    • Tip: If an oil forms, scratch the glass surface with a rod or add a seed crystal of pure material.[1]

  • Collection: Filter the crystals and wash with cold Hexane/EtOAc (9:1 mixture).

  • Drying: Vacuum dry at 40°C. High heat may melt the product (MP is often <100°C for these ether derivatives).

Protocol C: Flash Chromatography (High Purity)

Objective: Isolation of analytical standards (>99.8%) or purification when crystallization fails. Stationary Phase: Silica Gel (230-400 mesh).

Mobile Phase Strategy

Standard silica chromatography of carboxylic acids often results in "streaking" or tailing due to interaction with silanol groups.

  • Modifier: Add 1% Acetic Acid or 0.5% Formic Acid to the mobile phase.[1] This suppresses ionization, keeping the molecule in its protonated (less polar) form, ensuring sharp bands.[1]

Gradient Table
Time (min)Hexane (+1% AcOH)Ethyl Acetate (+1% AcOH)Elution Event
0-595%5%Non-polar impurities
5-2095% -> 70%5% -> 30%Target Product Elution
20-3050%50%Polar impurities / Salicylates

Analytical Validation

Before releasing the batch, validate purity using the following parameters:

  • HPLC:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5µm.[1]

    • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

    • Detection: UV @ 254 nm (Benzoic ring absorption) and 210 nm.

    • Acceptance Criteria: Purity > 99.0% (Area %).

  • 1H NMR (CDCl3):

    • Diagnostic Signals:

      • COOH: Broad singlet > 10 ppm.

      • Aromatic: 4 protons (7.0 - 8.1 ppm).

      • Ether Chain: Multiplets at 3.5 - 4.3 ppm (distinctive "roofing" effect of ethylene glycol units).

      • Ethyl Terminal: Triplet ~1.2 ppm, Quartet ~3.6 ppm.[1]

References

  • Vogel, A.I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General Acid Purification Protocols).

  • Grethe, G., et al. (1994).[1] Benzamido-alkyl-benzoic acids and their use as medicaments. U.S. Patent 5,312,924. (Describes synthesis and workup of Repaglinide intermediates including ethoxy-benzoic acids).

  • Perrin, D.D., & Armarego, W.L.F. (1988).[1] Purification of Laboratory Chemicals. Pergamon Press. (Solvent and reagent purification data).

  • PubChem. (n.d.). 2-Ethoxybenzoic acid Compound Summary. National Library of Medicine. (Analogous compound data).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Ethoxyethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(2-Ethoxyethoxy)benzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.

The predominant synthetic route to this compound is the Williamson ether synthesis, a robust and well-established method for forming ether linkages.[1][2] This process typically involves the O-alkylation of a salicylic acid derivative (such as methyl salicylate) with an appropriate alkylating agent, like 2-(2-chloroethoxy)ethanol, followed by saponification of the ester to yield the desired carboxylic acid. While straightforward in principle, the reaction is sensitive to specific conditions, and several competing side reactions can significantly impact yield and purity.

This guide is structured as a series of troubleshooting questions and answers to directly address the most common issues observed in the field.

Core Synthesis Pathway

The intended reaction proceeds in two main stages: 1) Williamson ether synthesis to form the ether linkage, and 2) Saponification to hydrolyze the ester and yield the final product.

G cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Saponification A Methyl Salicylate B Phenoxide Intermediate A->B  Base (e.g., K2CO3, NaH)  Solvent (e.g., DMF) C Methyl 2-(2-Ethoxyethoxy)benzoate B->C  + 2-(2-Chloroethoxy)ethanol  Heat D This compound C->D  1. NaOH, H2O/EtOH, Heat  2. H3O+ Workup

Caption: General two-stage synthesis of this compound.

Troubleshooting and FAQs

Question 1: My final yield is disappointingly low, and TLC analysis shows a significant amount of unreacted methyl salicylate. What is the likely cause?

Answer:

This is a classic issue that typically points to incomplete deprotonation of the phenolic hydroxyl group on methyl salicylate. The Williamson ether synthesis is an SN2 reaction that requires a potent nucleophile.[2][3] The neutral hydroxyl group is a poor nucleophile; it must be converted to its corresponding phenoxide anion to effectively attack the alkyl halide.

Causality and Resolution:

  • Insufficient Base: The stoichiometry of the base is critical. Ensure you are using at least one full equivalent of base relative to the methyl salicylate. For weaker bases like potassium carbonate (K₂CO₃), which is often preferred for its milder nature and lower cost, using a slight excess (e.g., 1.2-1.5 equivalents) can be beneficial to drive the equilibrium towards the phenoxide.

  • Inappropriate Base: While strong bases like sodium hydride (NaH) are very effective at deprotonation, they can also promote competing elimination reactions of the alkyl halide.[2] For this synthesis, K₂CO₃ is often a good balance of reactivity and selectivity.

  • Presence of Water: The reaction should be conducted under anhydrous conditions. Any water present will consume the base, reducing the amount available to deprotonate the phenol. Ensure your solvent (e.g., DMF, Acetonitrile) is dry and that the glassware was properly oven- or flame-dried.

  • Reaction Time/Temperature: The formation of the phenoxide and the subsequent alkylation may require moderate heating (e.g., 60-80 °C) and sufficient time. Monitor the reaction progress by TLC. If the starting material spot persists after several hours, consider incrementally increasing the temperature or adding a small amount of additional base.

Troubleshooting Protocol: Ensuring Complete Deprotonation

  • Setup: Assemble oven-dried glassware under an inert atmosphere (Nitrogen or Argon).

  • Reagents: Add methyl salicylate and anhydrous DMF to the reaction flask.

  • Base Addition: Add 1.5 equivalents of finely ground, anhydrous K₂CO₃. The fine powder increases the surface area and reaction rate.

  • Activation: Stir the mixture at room temperature for 30-60 minutes before adding the alkylating agent. This allows for sufficient time for the phenoxide to form.

  • Alkylation: Slowly add the 2-(2-chloroethoxy)ethanol and begin heating the reaction to the target temperature.

Question 2: I've isolated a major byproduct that lacks the carboxylic acid group. Mass spectrometry suggests it's 2-(2-ethoxyethoxy)phenol. How did this form?

Answer:

The formation of 2-(2-ethoxyethoxy)phenol is a strong indicator that decarboxylation has occurred. Salicylic acid and its derivatives are susceptible to losing carbon dioxide (CO₂) at elevated temperatures, particularly under acidic or certain basic conditions, to yield phenol or its derivatives.[4][5][6] This side reaction is a significant risk, especially if the reaction temperature is too high or the heating time is prolonged.

Mechanistic Insight: The decarboxylation of salicylic acid is often facilitated by an intramolecular hydrogen bond between the phenolic proton and the carboxyl group, which stabilizes the transition state. While you start with an ester, if any hydrolysis occurs prematurely or during workup at high temperatures, the resulting free acid is prone to decarboxylation. The reaction can proceed at temperatures as low as 200-230 °C.[6]

G A This compound B Transition State A->B High Temperature (>180 °C) C 2-(2-Ethoxyethoxy)phenol B->C D CO2 B->D

Caption: Decarboxylation side reaction pathway.

Mitigation Strategies:

  • Temperature Control: This is the most critical factor. Maintain the reaction temperature for both the ether synthesis and the final saponification step below 120 °C. For the saponification, refluxing with NaOH in an ethanol/water mixture is typically sufficient and safe.

  • Minimize Reaction Time: Do not heat the reaction longer than necessary. Monitor progress by TLC and proceed to workup as soon as the starting material is consumed.

  • Workup Conditions: During the final acidification step, perform the addition of acid slowly and with cooling (e.g., in an ice bath). This prevents a sudden exotherm that could promote decarboxylation.

ParameterRecommended ConditionRationale
Ether Synthesis Temp. 70-90 °CSufficient for SN2 reaction without promoting decarboxylation.
Saponification Temp. 80-100 °C (Reflux)Allows for complete hydrolysis with minimal risk of side reactions.
Acidification Temp. 0-10 °CPrevents localized heating and potential decarboxylation.
Question 3: My NMR analysis of the final product shows persistent signals corresponding to a methyl ester, but the carboxylic acid proton is also present. What happened?

Answer:

This indicates incomplete saponification of the intermediate, methyl 2-(2-ethoxyethoxy)benzoate. Saponification is a hydrolysis reaction that requires a sufficient amount of base and adequate time and temperature to go to completion.

Causality and Resolution:

  • Insufficient Base: A stoichiometric amount of NaOH is required to react with the ester, and a catalytic amount will not suffice. It is standard practice to use a significant excess (e.g., 2-4 equivalents) to ensure the reaction equilibrium is driven fully to the carboxylate salt.

  • Phase Separation: The organic ester may have limited solubility in the aqueous base. Using a co-solvent like ethanol or methanol creates a homogeneous solution, dramatically increasing the reaction rate.

  • Inadequate Time/Temperature: Saponification can be slow at room temperature. Refluxing the reaction mixture for 1-3 hours is typically necessary for complete conversion. Again, monitoring the disappearance of the starting ester by TLC is the most reliable method.

Optimized Saponification Protocol:

  • Dissolution: Dissolve the crude methyl 2-(2-ethoxyethoxy)benzoate in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Base Addition: Add 3.0 equivalents of sodium hydroxide.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously.

  • Monitoring: Spot the reaction mixture on a TLC plate every 30 minutes against a spot of the starting ester. The reaction is complete when the starting ester spot has completely disappeared.

  • Workup: Cool the mixture to room temperature, remove the ethanol via rotary evaporation, dilute with water, and proceed to the acidification step.

Question 4: I've identified 2-(2-ethoxyethoxy)ethanol and salicylic acid in my crude product after the first stage. How did these form?

Answer:

This impurity profile points towards hydrolysis of your alkylating agent, 2-(2-chloroethoxy)ethanol. Under the basic conditions of the Williamson ether synthesis, the hydroxide or phenoxide ions can act as nucleophiles and attack the alkyl halide, leading to the formation of the corresponding alcohol, 2-(2-ethoxyethoxy)ethanol.[7] This side reaction consumes your alkylating agent, leaving some of the initial methyl salicylate unreacted.

Mechanistic Insight: This is a competing nucleophilic substitution reaction. Both the phenoxide of methyl salicylate and the hydroxide ions (if present from an aqueous base or water contamination) can attack the electrophilic carbon of 2-(2-chloroethoxy)ethanol.

G cluster_main Desired O-Alkylation cluster_side Side Reaction: Hydrolysis A Salicylate-Phenoxide C Product A->C SN2 B 2-(2-Chloroethoxy)ethanol B->C D Hydroxide Ion (OH⁻) F 2-(2-Ethoxyethoxy)ethanol D->F SN2 E 2-(2-Chloroethoxy)ethanol E->F

Caption: Competition between O-alkylation and alkyl halide hydrolysis.

Mitigation Strategies:

  • Use a Non-Nucleophilic Base: Employing a non-nucleophilic base like sodium hydride (NaH) or a carbonate base like K₂CO₃ instead of hydroxide bases (NaOH, KOH) for the ether synthesis step is highly recommended. Carbonates are particularly useful as they are strong enough to deprotonate the phenol but not nucleophilic enough to readily attack the alkyl halide.

  • Anhydrous Conditions: As mentioned previously, strictly anhydrous conditions will minimize the concentration of hydroxide ions, thus favoring the desired reaction with the phenoxide.

  • Control Stoichiometry: Using a slight excess of the alkylating agent (e.g., 1.1 equivalents) can help compensate for any minor hydrolysis that may occur.

References

  • Google Patents. (2015). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-benzoylbenzoic acid. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Wastler, D. F., & Kaeding, W. W. (1962). Manufacture of phenols by decarboxylation of salicylic acids. U.S. Patent No. 3,061,651.
  • Kaeding, W. W. (1966). Purification of benzoic acid. U.S. Patent No. 3,235,588.
  • Stamicarbon B.V. (1991). Method for the purification of benzoic acid. European Patent No. EP 0453022 A2.
  • Wasserman, B. P., & Hultin, H. O. (1981). Oxidation of Aromatic Acids. IV. Decarboxylation of Salicylic Acids. The Journal of Organic Chemistry, 46(26), 5431–5434. Retrieved from [Link]

  • Yuan, L., et al. (2021). Structural Basis of Salicylic Acid Decarboxylase Reveals a Unique Substrate Recognition Mode and Access Channel. Journal of Agricultural and Food Chemistry, 69(41), 12246–12255. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Decarboxylation of Salicylic acid. Retrieved from [Link]

  • Google Patents. (2010). CN101665415A - Preparation method of 2-(2-chloroethyl) ethanol.
  • Zhang, Y., et al. (2022). A Combined Computational–Experimental Study on the Substrate Binding and Reaction Mechanism of Salicylic Acid Decarboxylase. International Journal of Molecular Sciences, 23(23), 15264. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(2-Ethoxyethoxy)benzoic acid

[1][2]

Subject: Troubleshooting Impurity Removal & Isolation Protocols Applicable CAS: 72378-55-9 (and related 2-alkoxybenzoic acid derivatives) Audience: Process Chemists, Medicinal Chemists[1][2]

Core Chemical Context & Critical Quality Attributes (CQA)

Before initiating purification, you must understand the physicochemical behavior imposed by the 2-(2-ethoxyethoxy) side chain.[1] Unlike simple 2-ethoxybenzoic acid, this "pegylated" analog exhibits unique solubility challenges.[1][2]

PropertyValue (Approx)Implication for Purification
Physical State Low-melting solid or OilHigh risk of "oiling out" during recrystallization.[1][2]
pKa (COOH) ~4.2Weaker acid than Salicylic acid (pKa 2.97).[1][2] Allows for pH-selective extraction.[1][2]
Lipophilicity Moderate (Amphiphilic)The ether chain increases water solubility compared to simple benzoates, complicating aqueous washes.[2]
Key Impurities Salicylic Acid, 2-(2-ethoxyethoxy)ethanol, Ethyl ester intermediate.[1][2]Requires orthogonal purification steps (Extraction + Chromatography).[1][2]

Interactive Troubleshooting Workflows

Workflow A: The "Oiling Out" Crisis

Issue: The product comes out of solution as a sticky oil rather than crystals during acidification or recrystallization.[1]

OilingOutcluster_fixCritical FixStartProblem: Product Oils OutSolventCheckCheck Solvent SystemStart->SolventCheckIsWaterIs solvent water-based?SolventCheck->IsWaterYesWaterYes (Acidification step)IsWater->YesWaterHigh PolarityNoWaterNo (Recrystallization)IsWater->NoWaterOrganicSeedAdd Seed Crystal atCloud Point (T > MP)YesWater->SeedCoSolventSwitch to Mixed Solvent(Cyclohexane/EtOAc)NoWater->CoSolventSlowCoolSlow Cool withVigorous StirringSeed->SlowCoolDryingDry Oil under High Vac(Remove solvent traces)SlowCool->DryingCoSolvent->DryingFreezeFreeze/Thaw Cycle(-20°C) to induce latticeDrying->Freeze

Caption: Logic flow for managing phase separation issues (oiling out) common with ethoxy-chain derivatives.

Deep Dive: Removing Specific Impurities

Scenario 1: Removing Salicylic Acid (The pKa Hack)

The Problem: Unreacted Salicylic acid (starting material) is difficult to remove because it co-precipitates with the product. The Science: Salicylic acid (pKa 2.97) is significantly more acidic than this compound (pKa ~4.[1][2]2) due to the stabilization of the phenoxide anion by the intramolecular hydrogen bond. We can exploit this

Reverse-Phase pH Wash12

Protocol:

  • Dissolve the crude mixture in Ethyl Acetate or DCM (Do not use ether; it holds water).[1]

  • Prepare a Phosphate Buffer at pH 3.2 - 3.4 .[1][2]

  • Wash 1: Wash the organic layer with the pH 3.3 buffer.[1]

    • Mechanism:[1][3][4][5][6][7] At pH 3.3, Salicylic acid is largely ionized (

      
      ) and prefers the aqueous layer. The Product is largely protonated (
      
      
      ) and stays in the organic layer.
  • Wash 2: Wash with water (to remove buffer salts).[1][2]

  • Wash 3: Brine (to dry).

  • Dry over

    
     and concentrate.
    
Scenario 2: Removing the Alcohol Side Chain (2-(2-ethoxyethoxy)ethanol)

The Problem: The alkylating agent is an alcohol that is miscible with both water and organic solvents, making it a "sticky" impurity. The Fix:

  • High Vacuum: This alcohol has a high boiling point (~202°C).[1][2] Standard rotary evaporation is insufficient.[1][2] You must use a high-vacuum manifold (<1 mbar) at 60°C for 4-6 hours.[1][2]

  • Azeotropic Removal: If vacuum is unavailable, co-evaporate with Toluene .[1][2] The alcohol forms an azeotrope with toluene, helping to drag it out of the viscous product oil.

Master Purification Protocol (Step-by-Step)

This protocol assumes a crude reaction mixture from a standard alkylation (Salicylate + Alkyl Halide).[1][2]

Step 1: Saponification (If Ester)

Ensure complete hydrolysis.[1][2] The "ethoxyethoxy" chain can sterically hinder the ester.

  • Reagent: LiOH (3 eq) in THF/Water (1:1).

  • Temp: 60°C. Note: Do not reflux aggressively with NaOH, as ether cleavage can occur over long periods.[1][2]

Step 2: The "Buffered" Workup
  • Evaporate THF. Dilute aqueous residue with water.[1][2][6]

  • Wash 1 (Alkaline): Wash the aqueous alkaline solution (pH > 10) with MTBE (Methyl tert-butyl ether).[1][2]

    • Purpose: Removes neutral impurities (unreacted halide, unhydrolyzed ester, bis-alkylated byproducts).[1][2]

  • Acidification: Cool to 0°C. Acidify slowly with 1M HCl to pH 4.0 .

    • Checkpoint: Check for precipitation.[1][2][8] If it oils out, add a seed crystal or scratch the glass.

  • Extraction: Extract into Ethyl Acetate .

  • Polishing Wash: Wash the Ethyl Acetate layer with 5% NaHCO3 (Careful! This removes the product) OR use the pH 3.3 Buffer Method described in Section 3 to strip Salicylic acid.[1]

Step 3: Crystallization (The Challenge)

Because this compound is prone to oiling, standard crystallization often fails.

  • Recommended Solvent System: Cyclohexane / Ethyl Acetate (9:1) .[1][2]

  • Procedure: Dissolve in minimum hot EtOAc. Add hot Cyclohexane until cloudy.[1][2] Cool very slowly to -20°C.

  • Alternative: If it refuses to solidify, convert it to the Dicyclohexylamine (DCHA) salt .

    • Add 1 eq DCHA in acetone.[1][2] The salt is usually a nice solid.[1] Filter, wash, and release the free acid with dilute H2SO4 when needed.

Frequently Asked Questions (FAQs)

Q: My product has a persistent pink/brown hue. How do I remove it? A: This is likely due to oxidation of trace phenolic impurities (salicylic acid).[1]

  • Solution: During the alkaline phase (Step 2.1), treat the aqueous solution with Activated Carbon (Charcoal) . Heat to 50°C for 15 mins, then filter through Celite before acidifying.

Q: Can I distill this compound? A: Not recommended. The boiling point is likely >300°C at atmospheric pressure.[1] Even under high vacuum, the ether chain is susceptible to thermal decomposition/cleavage. Column chromatography or Salt formation (DCHA) is safer.[1][2]

Q: The NMR shows a "ghost" triplet at ~4.2 ppm.[1] What is it? A: Check for Ethyl Acetate trapped in the oil.[1] The ethoxyethoxy chain creates a "solvent cage" that traps EtOAc efficiently.[1] Dry under high vacuum at 50°C for >12 hours or chase with Pentane.[1][2]

References

  • Solubility of Benzoic Acid Derivatives: Rasmuson, Å. C. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data. Link[2]

  • pKa of Salicylic vs. Benzoic Acid: Lide, D. R.[1] (Ed.).[1][2][7][9][10] CRC Handbook of Chemistry and Physics.[1] (Note: Salicylic Acid pKa 2.97; Alkoxybenzoic acids pKa ~4.2).[1][2] Link

  • Repaglinide Intermediate Synthesis: Grell, W., et al. (1994).[1][2] Repaglinide and Related Hypoglycemic Benzoic Acid Derivatives. Journal of Medicinal Chemistry. (Describes the purification of similar 2-ethoxybenzoic acid derivatives). Link

  • Impurity Extraction Data: Data on the extraction of benzoic, salicylic and sulfosalicylic acids. (2019). Data in Brief / NIH.[1][2] Link

Technical Support Center: Navigating the Challenges in the Purification of Ethoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals encountering challenges in the purification of ethoxybenzoic acid isomers. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered in the laboratory. Our focus is on providing practical, evidence-based solutions grounded in the principles of organic chemistry.

Introduction to the Purification Challenges

Ethoxybenzoic acids, existing as ortho (2-), meta (3-), and para (4-) isomers, are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. While their synthesis, often via the Williamson ether synthesis from the corresponding hydroxybenzoic acids, is relatively straightforward, their purification can present significant challenges. These challenges primarily stem from:

  • Similar Physical Properties of Isomers: The close boiling points and polarities of the ortho, meta, and para isomers make their separation from one another particularly difficult.

  • Presence of Structurally Related Impurities: Incomplete reactions can leave unreacted starting materials, such as the corresponding hydroxybenzoic acid, which can co-crystallize with the product. Side reactions can also introduce impurities that are challenging to remove.

  • Variable Solubility Characteristics: The position of the ethoxy group significantly influences the solubility of each isomer in common organic solvents, necessitating tailored purification strategies.

This guide is structured to address these challenges in a question-and-answer format, providing you with the rationale behind our recommendations and empowering you to optimize your purification processes.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common questions and issues that arise during the purification of ethoxybenzoic acids.

Recrystallization

Q1: My ethoxybenzoic acid is still impure after a single recrystallization. What should I do?

A single recrystallization may not be sufficient to remove all impurities, especially if they are present in high concentrations or have similar solubility profiles to the desired product.

Troubleshooting Steps:

  • Perform a Second Recrystallization: This is often the simplest and most effective next step to enhance purity.

  • Optimize Your Solvent System: If a single solvent is not providing adequate purification, a mixed-solvent system can be more effective. A common strategy for benzoic acids is to dissolve the compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

  • Charcoal Treatment: If your product is discolored (e.g., yellow or brown), this may be due to colored impurities. Adding activated charcoal to the hot solution before filtration can help adsorb these impurities. Use charcoal sparingly, as it can also adsorb some of your product.

Q2: How do I choose the best solvent for recrystallizing my ethoxybenzoic acid isomer?

The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. The solubility of ethoxybenzoic acid isomers is influenced by the position of the ethoxy group.

General Solvent Selection Guidance:

IsomerRecommended SolventsRationale & Key Considerations
2-Ethoxybenzoic Acid Hexane, Ethanol/Water2-Ethoxybenzoic acid is soluble in ethanol and ether, and slightly soluble in water.[1] Recrystallization from hexane has been reported to yield an off-white solid.[2] For an ethanol/water system, dissolve the acid in a minimal amount of hot ethanol and add hot water dropwise until cloudiness persists.
3-Ethoxybenzoic Acid Ethanol, Methanol, Boiling WaterThis isomer is soluble in alcohols like ethanol and methanol and slightly soluble in boiling water.[1] A mixed solvent system of ethanol and water is also a viable option.
4-Ethoxybenzoic Acid Ethanol, Acetone, Water4-Ethoxybenzoic acid is soluble in ethanol and acetone.[3] It is less soluble in water than the other isomers, but its solubility increases significantly in hot water, making water a good choice for recrystallization.[3]

Expert Tip: Always perform small-scale solubility tests with a variety of solvents before committing to a large-scale recrystallization. This will save time and prevent unnecessary loss of your valuable product.

Q3: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is cooled too rapidly.

Troubleshooting Steps:

  • Lower the Initial Temperature: Reheat the solution until the oil redissolves. Then, allow it to cool more slowly. You can also try adding a small amount of additional solvent.

  • Use a Lower-Boiling Solvent: If possible, choose a recrystallization solvent with a boiling point below the melting point of your ethoxybenzoic acid isomer.

  • Seed the Solution: Introduce a small crystal of the pure compound to the cooled solution to induce crystallization.

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

Chromatography

Q4: Recrystallization is not improving the purity of my ethoxybenzoic acid. Should I consider column chromatography?

Yes, if recrystallization fails to remove persistent impurities, particularly isomeric impurities, column chromatography is the next logical step.

General Column Chromatography Parameters:

  • Stationary Phase: Silica gel is the most common choice for the purification of benzoic acid derivatives.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The polarity of the eluent is gradually increased to elute the compounds from the column. A good starting point for ethoxybenzoic acids is a hexane:ethyl acetate gradient.

Expert Tip: Before running a large-scale column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal eluent system will give a good separation of your product from its impurities with an Rf value for your product of around 0.3-0.4.

Common Impurities

Q5: What are the most likely impurities in my synthetically prepared ethoxybenzoic acid?

The impurities will largely depend on the synthetic route employed. For the common Williamson ether synthesis starting from a hydroxybenzoic acid, you should anticipate:

  • Unreacted Starting Material: The corresponding hydroxybenzoic acid (e.g., salicylic acid, 3-hydroxybenzoic acid, or 4-hydroxybenzoic acid).

  • Incomplete Hydrolysis Product: If the synthesis involves an ester intermediate, some of this ester may remain if the final hydrolysis step is incomplete.

  • Byproducts of the Ethylating Agent: For example, ethanol can be formed from the hydrolysis of ethyl iodide or diethyl sulfate.

  • Over-alkylation or C-alkylation Products: In some cases, reaction at other positions on the benzene ring can occur, leading to isomeric impurities.

Workflow for Identifying and Removing Common Impurities:

Caption: Decision workflow for purification strategy based on impurity profile.

Part 2: Detailed Experimental Protocols

These protocols provide a starting point for the purification of ethoxybenzoic acids. They should be optimized based on the specific impurity profile of your crude material.

Protocol 1: Recrystallization of 4-Ethoxybenzoic Acid from Water

This protocol is suitable for purifying 4-ethoxybenzoic acid that is contaminated with non-polar impurities.

Materials:

  • Crude 4-ethoxybenzoic acid

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude 4-ethoxybenzoic acid. For every 1 gram of crude material, add approximately 20-30 mL of deionized water. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the minimum amount of hot water necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Mixed-Solvent Recrystallization of 2-Ethoxybenzoic Acid (Ethanol/Water)

This protocol is effective for purifying 2-ethoxybenzoic acid when a single solvent is not sufficient.

Materials:

  • Crude 2-ethoxybenzoic acid

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude 2-ethoxybenzoic acid. Add the minimum volume of hot ethanol required to just dissolve the solid with gentle heating and stirring.

  • Induce Saturation: To the hot solution, add hot water dropwise until the solution becomes faintly cloudy, indicating saturation.

  • Clarification: Add a few drops of hot ethanol to redissolve the cloudiness and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Part 3: Data Presentation & Visualization

Table 1: Physicochemical Properties of Ethoxybenzoic Acid Isomers
Property2-Ethoxybenzoic Acid3-Ethoxybenzoic Acid4-Ethoxybenzoic Acid
Molecular Formula C₉H₁₀O₃C₉H₁₀O₃C₉H₁₀O₃
Molecular Weight 166.17 g/mol [4]166.17 g/mol [4]166.17 g/mol
Melting Point 19.3-19.5 °C[5]136-140 °C[1]195-201 °C[2]
Appearance White or colorless to light yellow solid/liquid[6]White to off-white crystalline solid[1]White crystalline powder[2]
pKa (Predicted) ~4.21[1]~4.10[1]~4.49[7]

Note: The significant difference in melting points between the isomers is a key factor to consider during purification, particularly when trying to remove one isomer from another.

Diagram 1: General Purification Workflow

Purification_Workflow Crude_Product Crude Ethoxybenzoic Acid Initial_Analysis Initial Analysis (TLC, NMR, mp) Crude_Product->Initial_Analysis Decision Purity Acceptable? Initial_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization No Column_Chromatography Column Chromatography Decision->Column_Chromatography No, Isomers Present Final_Product Pure Ethoxybenzoic Acid Decision->Final_Product Yes Recrystallization->Initial_Analysis Re-analyze Column_Chromatography->Initial_Analysis Re-analyze

Caption: A general workflow for the purification of ethoxybenzoic acids.

Part 4: Safety & Handling

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dusts and vapors.

  • In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[8]

Specific Hazards:

  • 2-Ethoxybenzoic Acid: Harmful if swallowed, causes serious eye irritation.[8]

  • 3-Ethoxybenzoic Acid: Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[4]

  • 4-Ethoxybenzoic Acid: Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) for each specific isomer and all solvents before beginning any experimental work.

References

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • BenchChem. (2025).
  • Solubility of Things. (n.d.). 4-Ethoxybenzoic acid. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of 4-(2,5-Dichlorophenoxy)benzoic Acid. BenchChem.
  • NINGBO INNO PHARMCHEM. (n.d.). The Chemical Properties and Synthesis of 2-Ethoxybenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Ethoxybenzoic acid, 98%. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (n.d.). solubility profile of 4-methoxybenzoic acid in different solvents. BenchChem.
  • ResearchGate. (2025). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Ethoxybenzoic Acid. BenchChem.

Sources

degradation pathways of 2-(2-Ethoxyethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Degradation of 2-(2-Ethoxyethoxy)benzoic Acid

Status: Online Role: Senior Application Scientist Subject: Degradation Pathways, Troubleshooting, and Handling of CAS 114916-34-6 (and related derivatives)

Executive Summary

This compound is a critical intermediate often encountered in the synthesis of aryl-ether drugs (e.g., Sarpogrelate analogs) and specialized polymer additives. Its structure combines a robust benzoic acid core with a labile diethylene glycol monoethyl ether tail.

Researchers typically encounter two distinct degradation profiles:

  • Oxidative Fragmentation (The "PEG" Effect): The ether tail mimics polyethylene glycol (PEG), making it highly susceptible to radical autoxidation, leading to chain shortening and "ghost" peaks.

  • Hydrolytic Dealkylation: Under acidic stress, the ether linkage cleaves, reverting the molecule to Salicylic Acid (2-hydroxybenzoic acid).

This guide provides the mechanistic insights and protocols required to stabilize this molecule and troubleshoot analytical anomalies.

Module 1: Oxidative Stress & Ether Cleavage

The Issue: Unknown, early-eluting peaks appear in HPLC chromatograms after storage in solution or exposure to air. The assay of the parent peak decreases without a stoichiometric increase in Salicylic Acid.

The Mechanism: The ethoxyethoxy side chain contains multiple ether oxygens. The carbon atoms adjacent to these oxygens (


-carbons) are prone to hydrogen abstraction by atmospheric oxygen radicals. This initiates a radical chain reaction (Autoxidation), forming unstable hydroperoxides that decompose into aldehydes and shorter chain esters (formates).
  • Key Risk Factor: Light and trace metals (Fe, Cu) accelerate this process.

  • Diagnostic: Peaks often appear at Relative Retention Times (RRT) < 0.5 (polar fragments).

Visualizing the Pathway

OxidationPathway Parent This compound (Parent) Radical α-Carbon Radical (Intermediate) Parent->Radical H-Abstraction (hν / O2) Peroxide Hydroperoxide (Unstable) Radical->Peroxide + O2 Hemiacetal Hemiacetal (Transient) Peroxide->Hemiacetal Decomposition Salicylic Salicylic Acid (Major Degradant) Hemiacetal->Salicylic Chain Scission Fragments Aldehydes & Formates (Ethoxyacetaldehyde, etc.) Hemiacetal->Fragments Chain Scission

Figure 1: Oxidative degradation mechanism showing the cleavage of the ether tail.

Troubleshooting Protocol: Peroxide Spiking Test

To confirm oxidative degradation, perform a forced degradation study using hydrogen peroxide.

  • Preparation: Dissolve 10 mg of the analyte in 10 mL of Acetonitrile/Water (50:50).

  • Stress: Add 1 mL of 3%

    
    . Incubate at room temperature for 4 hours.
    
  • Analysis: Inject into HPLC.

  • Confirmation: If the parent peak decreases and matches the "unknown" impurity profile seen in your stability samples, the root cause is oxidation.

Module 2: Hydrolytic Stability (Acid/Base)

The Issue: A gradual increase in a specific impurity (RRT ~0.8 - 0.9) when the sample is dissolved in acidic diluents or mobile phases.

The Mechanism: While aryl alkyl ethers are generally stable to base, they are sensitive to acid-catalyzed cleavage. The protonation of the ether oxygen makes the alkyl group a good leaving group.

  • Product: The reaction yields Salicylic Acid (2-hydroxybenzoic acid) and Diethylene Glycol Monoethyl Ether .

  • Intramolecular Catalysis: The ortho-carboxylic acid group can participate in intramolecular hydrogen bonding, potentially accelerating cleavage under specific pH conditions.

Stability Data Summary (Representative)

ConditionpHDegradation Rate (

)
Primary Degradant
0.1 N HCl ~1.0HighSalicylic Acid
Acetate Buffer 4.5Low (Stable)None
Phosphate Buffer 7.0NegligibleNone
0.1 N NaOH ~13.0Negligible(Stable to hydrolysis)

Note: Unlike esters, this ether linkage is more stable in base than in acid. If you see degradation at high pH, suspect oxidative impurities in the base source, not hydrolysis.

Module 3: Analytical Troubleshooting & FAQs

Q: Why do I see "Ghost Peaks" in my blank injections after running this molecule?

A: The "ethoxyethoxy" tail is amphiphilic. It can adsorb to the stationary phase of C18 columns and elute slowly or in subsequent injections (carryover).

  • Fix: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to both mobile phases to suppress ionization and reduce tailing. Use a needle wash containing 50% Methanol/Acetonitrile.

Q: What is the pKa of this compound?

A: The pKa is approximately 3.8 – 4.2 .

  • Context: It is slightly more acidic than benzoic acid (pKa 4.2) due to the inductive effect of the ortho-oxygen, but this is tempered by intramolecular H-bonding. Ensure your mobile phase pH is at least 2 units away from this value (pH < 2.0 or pH > 6.0) for robust retention times.

Q: How should I store the reference standard?

A: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Reason: The primary risk is autoxidation of the ether tail. Standard freezers are sufficient, but minimizing headspace oxygen is critical.

Q: Is this the same as Sarpogrelate Impurity B?

A: Not exactly, but it is chemically related.

  • Clarification: Sarpogrelate Impurity B is typically defined as the hydrolyzed drug (containing the dimethylamino group). However, this compound is a key building block or breakdown product of the ether side chain in similar drug classes. The degradation logic (ether cleavage) applies to both.

References

  • Hydrolytic Mechanisms

    • Title: Acid-Catalyzed Hydrolysis of Aryl Alkyl Ethers.

    • Source:Journal of Organic Chemistry.
    • Context: Establishes the kinetic favorability of phenol formation (Salicylic acid) under acidic conditions.
    • Link:

  • Oxidative Instability (PEG Chains)

    • Title: Degradation of Poly(ethylene glycol) and Its Derivatives.[1][2][3][4]

    • Source:Polymer Degradation and Stability.[1][2][3]

    • Context: Details the radical mechanism attacking the -carbon in ethoxy-repe
    • Link:

  • Related Drug Stability (Sarpogrelate Context)

    • Title: Sarpogrel
    • Source:PubChem.[5][6]

    • Context: Structural data on the parent drug class containing the aryl-ether linkage.
    • Link:

  • General Benzoic Acid Stability

    • Title: 2-Ethoxybenzoic acid Properties and Stability.[7]

    • Source:ChemicalBook / NIST.
    • Context: Baseline stability d
    • Link:

Sources

Technical Support Center: Troubleshooting Reactions with 2-(2-Ethoxyethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Ethoxyethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common synthetic challenges encountered when working with this sterically hindered benzoic acid derivative. Here, we combine fundamental chemical principles with practical, field-proven insights to help you navigate your synthetic hurdles and achieve your desired outcomes.

Introduction to this compound

This compound is a valuable building block in organic synthesis, prized for its unique solubility and structural properties conferred by the ethoxyethoxy moiety. However, its ortho-substitution presents steric challenges that can lead to sluggish or failed reactions. This guide provides a systematic approach to troubleshooting common issues in esterification, amidation, and other coupling reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

Understanding the fundamental properties of your starting material is crucial for experimental design.

PropertyValueSource
CAS Number 367513-75-5N/A
Molecular Formula C₁₁H₁₄O₄N/A
Molecular Weight 210.23 g/mol N/A
Boiling Point 171-172 °C at 2 Torr[1]
Predicted pKa 3.42 ± 0.36[1]
Predicted Density 1.156 ± 0.06 g/cm³[1]

Q2: How should I store this compound?

Like most benzoic acid derivatives, it should be stored in a tightly sealed container in a cool, dry place away from direct sunlight and heat to prevent potential decomposition.[2]

Q3: What are the main safety precautions when handling this compound?

2-Ethoxybenzoic acid, a related compound, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] It is therefore recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.

Troubleshooting Guide: Common Failed Reactions

This section addresses specific problems you might encounter during your experiments, providing causal explanations and actionable solutions.

Issue 1: Low or No Conversion in Esterification Reactions

Symptoms: TLC or LC-MS analysis shows a large amount of unreacted this compound after the expected reaction time.

Root Cause Analysis: The steric hindrance from the ortho-ethoxyethoxy group can significantly slow down the rate of esterification. The lone pairs on the ether oxygens can also potentially coordinate with and deactivate certain catalysts.

Esterification_Troubleshooting cluster_solutions Solutions start Low/No Esterification Conversion steric_hindrance Steric Hindrance from o-ethoxyethoxy group start->steric_hindrance catalyst_deactivation Catalyst Deactivation start->catalyst_deactivation inadequate_conditions Suboptimal Reaction Conditions start->inadequate_conditions increase_temp Increase Reaction Temperature & Time steric_hindrance->increase_temp use_activating_agent Use a more potent activating agent (e.g., DCC, EDC) steric_hindrance->use_activating_agent switch_catalyst Switch to a more robust catalyst (e.g., p-TsOH) catalyst_deactivation->switch_catalyst inadequate_conditions->increase_temp remove_water Employ a Dean-Stark trap to remove water inadequate_conditions->remove_water

Solutions:

  • Increase Reaction Temperature and Time: For sterically hindered acids, prolonged reaction times and higher temperatures are often necessary to drive the reaction to completion.[4][5] Consider extending the reflux time and monitoring the reaction progress by TLC or LC-MS.

  • Choice of Catalyst: While mineral acids like H₂SO₄ can be effective, they can also promote side reactions. p-Toluenesulfonic acid (p-TsOH) is often a milder and more effective catalyst for esterification of substituted benzoic acids.[6]

  • Water Removal: Esterification is an equilibrium process. The continuous removal of water using a Dean-Stark apparatus will shift the equilibrium towards the product.

  • Activation of the Carboxylic Acid: For particularly challenging esterifications, converting the carboxylic acid to a more reactive intermediate is a highly effective strategy.

    • Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride can convert the benzoic acid to the corresponding acid chloride, which is much more reactive towards alcohols.[3][7][8]

    • Coupling Agents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid in situ.[9]

Issue 2: Amide Coupling Fails or Proceeds with Low Yield

Symptoms: Similar to esterification, you observe significant unreacted starting materials in your amidation reaction.

Root Cause Analysis: The steric hindrance of the ortho-substituent is a major barrier for the nucleophilic attack of the amine. Additionally, the acidic proton of the carboxylic acid can react with the amine in a non-productive acid-base reaction, forming an unreactive ammonium salt.[9]

Amidation_Troubleshooting cluster_solutions Solutions start Low/No Amide Formation steric_hindrance Steric Hindrance start->steric_hindrance acid_base Acid-Base Neutralization start->acid_base poor_nucleophile Weakly Nucleophilic Amine start->poor_nucleophile use_coupling_agent Employ a Coupling Agent (HATU, HBTU, COMU) steric_hindrance->use_coupling_agent acid_chloride Convert to Acid Chloride (SOCl₂, Oxalyl Chloride) steric_hindrance->acid_chloride acid_base->use_coupling_agent base_selection Use a non-nucleophilic base (e.g., DIPEA) acid_base->base_selection poor_nucleophile->use_coupling_agent increase_temp Increase Reaction Temperature poor_nucleophile->increase_temp

Solutions:

  • Utilize Modern Coupling Reagents: For sterically hindered substrates, standard coupling reagents may not be sufficient. Consider using more powerful phosphonium or aminium-based reagents.[10][11]

Coupling ReagentClassKey Features
HATU Aminium SaltHighly effective for hindered systems.[10]
HBTU/TBTU Aminium SaltCommon and effective for many couplings.[10]
COMU Aminium SaltHigh efficiency, safer handling.[11]
PyBOP Phosphonium SaltGood for routine and difficult couplings.[10]
  • Acid Chloride Route: As with esterification, converting the carboxylic acid to the more reactive acid chloride is a robust strategy.[12]

  • Base Selection: Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) to scavenge the acid produced during the reaction without competing with the desired amine nucleophile.

  • Solvent and Temperature: Aprotic polar solvents like DMF or NMP are often good choices for amide coupling reactions.[13] Heating the reaction can also help overcome the activation energy barrier.

Issue 3: Suspected Cleavage of the Ethoxyethoxy Side Chain

Symptoms: You observe unexpected byproducts in your reaction mixture, potentially corresponding to the cleavage of the ether linkage.

Root Cause Analysis: Ether linkages can be cleaved under strongly acidic conditions, particularly with heating.[12][14][15][16] The presence of strong acids like H₂SO₄ or HI, especially at elevated temperatures, can lead to the breakdown of the ethoxyethoxy side chain.

Solutions:

  • Avoid Strong, Protic Acids at High Temperatures: If ether cleavage is suspected, opt for milder reaction conditions. For acid-catalyzed reactions, consider using a solid-supported acid catalyst that can be easily filtered off, potentially reducing side reactions.

  • Protecting Group Strategy: While more synthetically demanding, if the ether linkage is consistently proving to be labile, consider a synthetic route where the ethoxyethoxy group is installed at a later stage.[17][18][19][20][21]

  • Alternative Activation Methods: Utilize activation methods that do not require strongly acidic conditions, such as conversion to the acid chloride or the use of coupling agents.

Issue 4: Difficulty in Product Purification

Symptoms: The crude product is an oil that is difficult to crystallize, or column chromatography results in poor separation.

Root Cause Analysis: The flexible ethoxyethoxy chain can lead to products that are oils or low-melting solids. Incomplete reactions can result in a mixture of starting material and product with similar polarities, making separation challenging.

Solutions:

  • Drive the Reaction to Completion: The best way to simplify purification is to ensure the reaction goes to completion. Use the troubleshooting steps above to optimize your reaction conditions.

  • Aqueous Workup: For ester and amide products, a standard aqueous workup can help remove unreacted acid and water-soluble byproducts. A wash with a mild base like sodium bicarbonate solution can remove unreacted this compound.

  • Recrystallization: If the product is a solid, recrystallization is a powerful purification technique. Experiment with different solvent systems, such as ethanol/water or hexane/ethyl acetate, to find conditions that yield high-purity crystals.[22]

  • Column Chromatography: If recrystallization is not feasible, optimize your column chromatography conditions. A shallow solvent gradient can improve the separation of compounds with similar polarities.

Experimental Protocols

The following are general protocols that can be adapted for your specific substrates.

Protocol 1: Fischer Esterification with Methanol

This protocol is a starting point and may require optimization.[23][24]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10-20 volumes).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or p-toluenesulfonic acid monohydrate (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Amidation using HATU

This protocol is suitable for coupling with primary or secondary amines.[10][11]

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), HATU (1.1 eq), and the amine (1.2 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Base Addition: Add a non-nucleophilic base such as DIPEA (2.5 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS. Gentle heating may be required for less reactive amines.

  • Workup: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by column chromatography or recrystallization.

References

  • Brauer, G.M.; Stansbury, J.W. (1984). "Materials Science Cements Containing Syringic Acid Esters- o-Ethoxybenzoic Acid and Zinc Oxide". Journal of Dental Research. 63 (2): 137–140.
  • 2-Ethoxybenzoic acid - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • Acidic Cleavage of Ethers. (2014, November 19). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Protecting Group Strategies in Carbohydr
  • Reactions of Ethers-Ether Cleavage. (n.d.). Chemistry Steps. Retrieved February 7, 2026, from [Link]

  • Lab5 procedure esterification. (n.d.). Retrieved February 7, 2026, from a public university chemistry lab manual.
  • 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. (2013). Molbank, 2013(2), M792.
  • WO2017003107A1 - Method for preparing benzoic acid amide compound - Google Patents. (n.d.).
  • CN102633634A - Cleaning production method of 2-(Ethoxyethoxy) ethyl acrylate (EOEOEA) or phenoxyethyl acrylate (PHEA) - Google Patents. (n.d.).
  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved February 7, 2026, from [Link]

  • WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents. (n.d.).
  • Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. (2026, January 15). The Journal of Organic Chemistry.
  • The yield of amidation of phenylacetic acid with benzylamine catalyzed by Ti complex. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • 2-((2-Ethoxyethoxy)carbonyl)benzoic acid | C12H14O5 | CID 22169584. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage. (2024, March 19). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Benzoic acid. (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]

  • Phys. Org. Chem. (1968). J. Chem. Soc. B, 1171-1181.
  • Protecting Group Strategies. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Technical Support Center: Purification of 4-(2,5-Dichlorophenoxy)benzoic Acid. (n.d.). Benchchem. Retrieved February 7, 2026, from a technical document on their website.
  • SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15). ChemDirect. Retrieved February 7, 2026, from [Link]

  • Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Acyl chloride. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Ruthenium Catalyzed Ortho‐Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts. (n.d.).
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). Molecules.
  • Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosyl
  • WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents. (n.d.).
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved February 7, 2026, from [Link]

  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (2022, November 17). Organic Syntheses.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • US4431840A - Process for preparing 2-benzoylbenzoic acids - Google Patents. (n.d.).
  • Novel protecting groups in carbohydrate chemistry. (2010, July 2). Comptes Rendus Chimie.
  • CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method - Google Patents. (n.d.).
  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). Chemical Reviews.
  • Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. (n.d.). Applied and Environmental Microbiology.
  • Mitsunobu Reaction. (2019, August 26). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). LinkedIn.
  • The thermal decomposition of benzoic acid. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Effects of Groups on Acidity of Benzoic acid I. (2016, January 28). YouTube. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Reaction Temperature Management for Ethoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Temperature for O-Alkylation of Hydroxybenzoic Acids Target Molecule: Ethoxybenzoic Acid (2-ethoxybenzoic acid / 4-ethoxybenzoic acid) Reference ID: TSC-EBA-2024-02

Executive Summary & Safety Directive

Welcome to the Technical Support Center. You are likely here because your yield is low, your impurity profile is complex, or you are scaling up the synthesis of ethoxybenzoic acid (EBA).

The synthesis of EBA typically proceeds via the Williamson Ether Synthesis (O-alkylation) of hydroxybenzoic acid (or its ester) using an ethylating agent (e.g., ethyl iodide, diethyl sulfate) and a base.

The Critical Variable is Temperature. [1][2]

  • Too Low (< 40°C): Kinetic trapping. The phenoxide anion (in the case of the dianion salt) fails to overcome the activation energy barrier, especially for the sterically hindered 2-hydroxy (salicylic) isomer.

  • Too High (> 140°C): Thermodynamic instability. This leads to decarboxylation (loss of CO₂ to form phenetole), C-alkylation (irreversible side product), and esterification of the carboxylate.

Core Protocol: The "Goldilocks" Temperature Zone

The following protocol is the industry-standard baseline. Deviations from these temperature set-points are the primary cause of failure.

Reference Method: O-Alkylation via Dianion Formation

Substrate: 2-Hydroxybenzoic acid (Salicylic acid) or 4-Hydroxybenzoic acid. Reagents: Ethyl Iodide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), Acetone or DMF.

StepOperationTemperature TargetTechnical Rationale
1 Deprotonation 25°C - 40°C Stirring acid + base. Mild heat ensures complete formation of the dianion (carboxylate + phenoxide) without risking decarboxylation.
2 Addition 0°C - 10°C Add alkyl halide slowly. Exothermic control is vital to prevent local "hot spots" that favor C-alkylation.
3 Reaction (Reflux) 56°C (Acetone) 80°C (DMF/EtOH) The Critical Zone. Maintain reflux. Acetone: Safer, easier workup, but slower kinetics for ortho-isomers. DMF: Faster kinetics, but difficult to remove; risk of thermal runaway if >100°C.
4 Quench < 20°C Cool before adding aqueous acid. Prevents hydrolysis of the newly formed ether bond (though ether is stable, the ester byproduct might hydrolyze).

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic vs. thermodynamic pathways dictated by temperature.

ReactionPathways Start Hydroxybenzoic Acid (Starting Material) Dianion Dianion Intermediate (Phenoxide + Carboxylate) Start->Dianion Base (K2CO3) 25-40°C Product Ethoxybenzoic Acid (Target: O-Alkylation) Dianion->Product Ethyl Iodide 55-80°C (Kinetic Control) Side_C C-Alkylated Byproduct (Impurity) Dianion->Side_C >100°C (Thermodynamic Control) Side_Decarb Phenetole (Decarboxylation) Dianion->Side_Decarb >140°C (Thermal Decomposition) Side_Ester Ethyl Ester (Side Reaction) Dianion->Side_Ester Excess Et-X High Temp

Caption: Figure 1. Reaction pathway divergence based on thermal energy input. Green path indicates optimal temperature window (55-80°C).

Troubleshooting & FAQs

Category 1: Yield Issues

Q: I am synthesizing 2-ethoxybenzoic acid (from salicylic acid) in acetone at reflux (56°C), but conversion stalls at 60%. Why?

  • Diagnosis: Steric Hindrance (The Ortho-Effect). The carboxylate group at the ortho position creates a steric shield around the phenoxide oxygen. Acetone reflux (56°C) often provides insufficient thermal energy to overcome this activation barrier.

  • Solution: Switch solvent to DMF (Dimethylformamide) or DMSO .

    • Action: Run the reaction at 80°C - 90°C .

    • Warning: Do not exceed 120°C. Salicylic acid derivatives are prone to decarboxylation at high temperatures.

    • Alternative: If thermal instability persists, methylate the carboxylic acid first (make methyl salicylate), perform the ether synthesis (which is more stable on the ester), and then hydrolyze the ester.

Q: My yield is high, but the melting point is off. NMR shows a mixture.

  • Diagnosis: C-Alkylation Competition. Phenoxide is an ambident nucleophile. While O-alkylation is kinetically favored (lower activation energy), C-alkylation (ring substitution) is thermodynamically favored at higher temperatures.

  • Solution: Lower your reaction temperature.

    • Action: If running in DMF at 100°C, drop to 70°C and extend reaction time from 4h to 12h.

    • Solvent Check: Ensure you are using a polar aprotic solvent (DMF, Acetone) which solvates the cation (K+) and leaves the phenoxide "naked" and more reactive toward O-alkylation.

Category 2: Impurity Profile

Q: I see a significant loss of mass and gas evolution during the reaction.

  • Diagnosis: Decarboxylation. You have likely heated the free acid or the salt too high (>140°C), causing the loss of CO₂. The product is likely phenetole (ethoxybenzene), not ethoxybenzoic acid.

  • Solution: Strict Temperature Ceiling.

    • Action: Install a digital temperature probe inside the reaction vessel (not just on the hotplate). Ensure Tinternal < 100°C.

Q: I have formed the "Ethyl Ester" (Ethyl 2-ethoxybenzoate) instead of the acid. How do I prevent this?

  • Diagnosis: Over-Alkylation. The carboxylate anion is also nucleophilic, albeit less than the phenoxide. High temperatures and excess alkyl halide favor esterification.

  • Solution: Stoichiometry & Saponification.

    • Action: Control Ethyl Iodide equivalents strictly (1.1 - 1.2 eq).

    • Recovery: Do not discard. Simply add aqueous NaOH (10%) to the reaction mixture and reflux for 1 hour to hydrolyze the ester back to the desired acid product.

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific issue.

TroubleshootingTree Start Identify Problem Prob_Yield Low Yield / Incomplete Conversion Start->Prob_Yield Prob_Purity Low Purity / Side Products Start->Prob_Purity Check_Temp Is Temp > 60°C? Prob_Yield->Check_Temp Check_Decarb Is Product Neutral? (Loss of -COOH) Prob_Purity->Check_Decarb Check_Solvent Is Solvent Protic (EtOH)? Check_Temp->Check_Solvent Yes (>60°C) Action_Heat Increase Temp to 80°C (Switch to DMF) Check_Temp->Action_Heat No (<60°C) Check_Solvent->Action_Heat No (Already Aprotic) Action_Time Extend Time (Kinetic Barrier) Check_Solvent->Action_Time Yes Check_C_Alk Ring Substitution? Check_Decarb->Check_C_Alk No Action_Cool LOWER Temp (<100°C) Prevent Decarboxylation Check_Decarb->Action_Cool Yes Check_C_Alk->Action_Cool Yes (Thermodynamic Control) Action_Polarity Switch to Polar Aprotic (Favor O-Alkylation) Check_C_Alk->Action_Polarity Yes (Solvent Effect)

Caption: Figure 2. Diagnostic logic flow for optimizing reaction conditions.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Ningbo Inno Pharmchem. The Chemical Properties and Synthesis of 2-Ethoxybenzoic Acid. (Accessed 2024).

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions. (Accessed 2024).

  • Organic Syntheses. Alkylation of Phenols: General Procedures. Org. Synth. Coll. Vol. various. (Accessed 2024).

  • Canadian Journal of Chemistry. Mechanism of decarboxylation of substituted salicylic acids. Can. J. Chem. 46, 2905 (1968).[3] (Accessed 2024).

  • Byju's. Williamson Ether Synthesis Reaction Mechanism. (Accessed 2024).

Sources

Validation & Comparative

Comparative Guide: Biological Efficacy of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold of Versatility

Benzoic acid (C6H5COOH) serves as a foundational pharmacophore in medicinal chemistry. Its biological activity is not static; it is tunable based on ring substitution and carboxyl group modification. This guide objectively compares three distinct classes of benzoic acid derivatives: Alkyl esters (Parabens) for antimicrobial preservation, Salicylates for inflammation modulation, and Polyhydroxy/Nitrogen-containing derivatives for emerging anticancer applications.

Module 1: Antimicrobial Efficacy (Preservation & Sterility)

Core Comparison: Lipophilicity as a Driver of Potency. Unsubstituted benzoic acid is a weak antimicrobial agent, primarily active only in its undissociated form (pH < 4.5). Esterification of the carboxyl group (Parabens) significantly enhances membrane permeability and efficacy at neutral pH.

Comparative Data: Minimum Inhibitory Concentration (MIC)

Data synthesized from standard broth microdilution assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[1]

CompoundStructure TypeLipophilicity (LogP)MIC (S. aureus)MIC (E. coli)Efficacy Verdict
Benzoic Acid Parent Acid1.871.6 mg/mL> 1.6 mg/mLLow. Requires acidic pH to function.
Methylparaben Methyl Ester1.960.4 - 0.8 mg/mL0.8 - 1.6 mg/mLModerate. Standard preservative.
Propylparaben Propyl Ester3.040.06 - 0.1 mg/mL0.2 - 0.4 mg/mLHigh. Increased chain length boosts potency.
Mechanism of Action

The antimicrobial potency correlates directly with the alkyl chain length. Higher lipophilicity allows the molecule to penetrate the bacterial cell membrane, disrupting the proton motive force (PMF) and inhibiting active transport.

AntimicrobialMechanism Extracellular Extracellular Environment (Neutral pH) Membrane Bacterial Membrane (Lipid Bilayer) Extracellular->Membrane Partitioning (Driven by LogP) Intracellular Cytoplasm (pH ~7.0) Membrane->Intracellular Entry Target Inhibition of Membrane Transport Intracellular->Target Disruption of Proton Motive Force

Figure 1: Lipophilicity-driven membrane disruption mechanism of benzoic acid esters.

Protocol: Broth Microdilution (CLSI M07 Standard)

Objective: Determine the MIC of a benzoic acid derivative.

  • Inoculum Prep: Prepare a 0.5 McFarland standard suspension of S. aureus in saline. Dilute 1:100 in Mueller-Hinton Broth (MHB) to achieve ~5 x 10^5 CFU/mL.

  • Compound Prep: Dissolve the derivative in DMSO (max final concentration 1%). Perform 2-fold serial dilutions in MHB across a 96-well plate (Range: 2000 µg/mL to 3.9 µg/mL).

  • Incubation: Add 100 µL of inoculum to each well. Include a Growth Control (bacteria + solvent) and Sterility Control (media only). Incubate at 37°C for 18–24 hours.

  • Readout: Visual turbidity check or add 20 µL Resazurin (0.01%). Blue -> Pink transition indicates viable growth. The lowest concentration remaining Blue is the MIC.

Module 2: Anti-Inflammatory Profile (COX Inhibition)

Core Comparison: Acetylation vs. Hydroxylation. While Salicylic acid is the active metabolite, its acetylated derivative (Aspirin) possesses a unique kinetic profile due to irreversible acetylation of the Cyclooxygenase (COX) enzyme. Diflunisal, a difluorophenyl derivative, offers increased potency without acetylation.

Comparative Data: COX Isoform Inhibition (IC50)

Values represent inhibition of enzyme activity in human whole blood or purified enzyme assays.[2][3]

CompoundMechanismCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Aspirin Irreversible Acetylation4.4 µM> 100 µM~0.04 (COX-1 Selective)
Salicylic Acid Competitive / Transcriptional> 100 µM> 100 µMNon-selective (Weak on activity)
Diflunisal Competitive Reversible3.6 µM4.8 µM~0.75 (Equipotent)

Critical Insight: Salicylic acid shows poor inhibition of purified COX enzymes in vitro but effectively suppresses COX-2 protein expression (transcription) in vivo at therapeutic doses.

COXPathway MembraneLipids Membrane Phospholipids AA Arachidonic Acid MembraneLipids->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Prostaglandins Prostaglandins (Pain/Inflammation) COX1->Prostaglandins COX2->Prostaglandins Aspirin Aspirin (Irreversible Serine Acetylation) Aspirin->COX1 Strong Block Aspirin->COX2 Weak Block Salicylate Salicylic Acid (Blocks Transcription) Salicylate->COX2 Downregulates Expression

Figure 2: Differential inhibition of the Arachidonic Acid pathway by Salicylates.

Protocol: Colorimetric COX Inhibitor Screening

Objective: Quantify IC50 against Purified COX-1/COX-2.[4]

  • Reagent Setup: Use a commercial Colorimetric COX Assay Kit (e.g., Cayman).[4][5][6] Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0), Heme solution, and COX enzymes (Ovine COX-1 / Human Recombinant COX-2).[6]

  • Inhibitor Incubation: In a 96-well plate, mix 150 µL Assay Buffer, 10 µL Heme, and 10 µL Enzyme. Add 10 µL of the Test Compound (dissolved in DMSO). Incubate 10 mins at 25°C.

    • Control: Solvent only (100% activity).

    • Background: Inactivated enzyme.

  • Reaction Trigger: Add 20 µL Colorimetric Substrate (TMPD). Initiate reaction with 20 µL Arachidonic Acid.

  • Measurement: Shake for 30 seconds. Incubate 5 mins. Read absorbance at 590 nm .

  • Calculation: Calculate % Inhibition = ((Activity_Control - Activity_Sample) / Activity_Control) * 100. Plot Log[Concentration] vs. Inhibition to derive IC50.

Module 3: Anticancer Potential (Cytotoxicity)

Core Comparison: Hydroxylation & Hydrazone Derivatization. Simple benzoic acid is non-cytotoxic. However, adding hydroxyl groups (Gallic acid) or nitrogen-containing linkers (Hydrazones) turns the scaffold into a potent apoptotic inducer.

Comparative Data: Cytotoxicity (MCF-7 Breast Cancer Line)

Data represents the concentration required to inhibit cell growth by 50% (IC50).[7]

CompoundModificationIC50 (MCF-7)Mechanism
Benzoic Acid None> 500 µg/mLNon-cytotoxic
Gallic Acid 3,4,5-Trihydroxy~18 - 43 µg/mLROS generation, Fas/FasL signaling
Hydrazone Derivative *Benzoic acid hydrazone< 15 µg/mLTubulin polymerization inhibition

*Note: Hydrazone derivatives vary; value represents optimized scaffolds from recent literature.

Apoptosis GallicAcid Gallic Acid / Derivative ROS ROS Generation GallicAcid->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase 3/9 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 3: Reactive Oxygen Species (ROS) dependent apoptotic pathway induced by polyhydroxy benzoic acids.

Protocol: MTT Cell Viability Assay

Objective: Assess cytotoxicity of derivatives on cancer cell lines.[8]

  • Seeding: Seed MCF-7 cells in 96-well plates (1 x 10^4 cells/well) in DMEM + 10% FBS. Incubate 24h at 37°C/5% CO2 for attachment.

  • Treatment: Remove media. Add 100 µL fresh media containing serial dilutions of the benzoic acid derivative (e.g., 10–200 µg/mL). Include DMSO control (<0.5%). Incubate for 48h.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h at 37°C. Mitochondrial reductases in living cells convert yellow MTT to purple formazan.

  • Solubilization: Carefully remove supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Read absorbance at 570 nm (reference 630 nm).

  • Analysis: Cell Viability % = (OD_Sample / OD_Control) * 100.

References

  • Antimicrobial Activity of Parabens: Soni, M. G., et al. "Safety assessment of propyl paraben: a review of the literature." Food and Chemical Toxicology, 2005. Link

  • CLSI Protocol: Clinical and Laboratory Standards Institute. "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard, 2018. Link

  • COX Inhibition Kinetics: Vane, J. R., & Botting, R. M. "The mechanism of action of aspirin."[9] Thrombosis Research, 2003. Link

  • Salicylate Mechanism: Xu, X. M., et al. "Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate." Proceedings of the National Academy of Sciences, 1999. Link

  • Gallic Acid Cytotoxicity: You, B. R., et al. "Gallic acid inhibits the growth of HeLa cervical cancer cells via apoptosis and/or necrosis."[10] Food and Chemical Toxicology, 2010.[10] Link

  • COX Screening Assay: Cayman Chemical.[4][11] "COX Colorimetric Inhibitor Screening Assay Kit Protocol." Link

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(2-Ethoxyethoxy)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-(2-Ethoxyethoxy)benzoic acid. Designed for researchers and drug development professionals, this document synthesizes established medicinal chemistry principles with experimental data to illuminate how structural modifications influence biological activity, primarily focusing on anti-inflammatory potential.

Introduction: The this compound Scaffold

This compound is a derivative of benzoic acid, a core scaffold present in numerous pharmacologically active compounds.[1] Its structure is characterized by a benzoic acid moiety substituted at the ortho position with a flexible 2-ethoxyethoxy chain.[1] This unique combination of an acidic, aromatic core and a hydrophilic ether side chain presents a compelling starting point for chemical exploration.

The benzoic acid core is a well-established pharmacophore, notably found in non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and salicylic acid.[2][3] The carboxylic acid group is often crucial for binding to the active sites of enzymes like cyclooxygenases (COX). The ether side chain, on the other hand, can significantly modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical determinants of its pharmacokinetic and pharmacodynamic profile.[1]

This guide will dissect the probable SAR of this scaffold by comparing it with known benzoic acid derivatives, providing a logical framework for designing novel analogs with enhanced or targeted therapeutic activities.

Core Rationale for Analog Design and Synthesis

The strategic modification of the this compound structure is guided by established principles of medicinal chemistry. The primary objectives are to enhance potency, improve selectivity (e.g., for COX-2 over COX-1 to reduce gastrointestinal side effects), and optimize pharmacokinetic properties.

The general workflow for designing and evaluating novel analogs is a systematic, iterative process.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Validation A Parent Scaffold (this compound) B SAR Hypothesis (e.g., Add EWG to ring) A->B Analyze Structure C Analog Synthesis B->C Design Analogs D Primary Screening (e.g., COX-1/COX-2 Assay) C->D Test Compounds D->B Feedback Loop E Secondary Screening (e.g., 5-LOX, Cytokine Assays) D->E Confirm Activity F Efficacy Models (e.g., Carrageenan Paw Edema) E->F Validate in Living System G Preliminary Toxicology F->G Assess Safety H Lead Optimization G->H Select Candidate

Caption: Workflow for Analog Design, Synthesis, and Evaluation.

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzoic acid derivatives is profoundly influenced by the nature and position of substituents. While specific experimental data for a wide range of this compound analogs is not consolidated in the literature, we can infer a robust SAR profile based on extensive studies of related compounds.

Modifications of the Benzoic Acid Ring

The aromatic ring is a prime target for modification to modulate electronic properties and steric bulk, which can enhance binding affinity and selectivity for target enzymes.

  • Electron-Withdrawing Groups (EWGs): Introducing EWGs (e.g., -Cl, -CF₃, -NO₂) can increase the acidity of the carboxylic acid, potentially strengthening ionic interactions with positively charged residues (e.g., Arginine) in the active site of COX enzymes. For instance, a derivative of salicylic acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been synthesized and shows anti-inflammatory activity, highlighting the utility of halogenated benzoyl moieties.[4]

  • Electron-Donating Groups (EDGs): The addition of EDGs (e.g., -CH₃, -OCH₃) may influence the molecule's lipophilicity and metabolic profile. However, bulky groups at positions adjacent to the carboxylic acid can introduce steric hindrance, potentially reducing activity.

  • Positional Isomerism: The relative positions of the carboxylic acid and the ether side chain are critical. The ortho-substitution pattern, as seen in salicylic acid, is often optimal for anti-inflammatory activity, facilitating a specific intramolecular hydrogen bond that influences the conformation required for enzyme inhibition.

Modifications of the Carboxylic Acid Group

The carboxylic acid is typically essential for the activity of NSAIDs.

  • Esterification: Converting the carboxylic acid to an ester can create a prodrug. The ester mask increases lipophilicity, potentially improving membrane permeability and oral absorption. In vivo, esterases can then hydrolyze the ester to release the active carboxylic acid.

  • Amide Formation: Replacing the -OH of the carboxylic acid with an -NHR group (forming an amide) can drastically alter the molecule's properties. Amides are generally more stable metabolically than esters and can form different hydrogen bond networks, which could lead to altered target affinity or a completely different pharmacological profile.

Modifications of the 2-Ethoxyethoxy Side Chain

The ether side chain primarily governs the molecule's pharmacokinetic properties.

  • Chain Length: Altering the length of the polyethylene glycol (PEG)-like chain (e.g., changing from ethoxyethoxy to methoxyethoxy or triethylene glycol) will directly impact hydrophilicity. Increasing chain length generally increases water solubility but may also lead to lower cell permeability if it becomes too polar.

  • Terminal Group: Modifying the terminal ethyl group to a larger alkyl or a cyclic group can increase lipophilicity and introduce new van der Waals interactions with the target protein.

  • Ether Oxygen Replacement: Replacing one of the ether oxygens with a sulfur atom (thioether) or an amine would significantly change the chain's polarity, hydrogen bonding capability, and metabolic susceptibility.

Comparative Performance Data of Benzoic Acid Analogs

To contextualize the potential of this compound analogs, this table compares the reported anti-inflammatory and related activities of various substituted benzoic acid derivatives from the literature.

Compound/Analog Class Modification Biological Target/Assay Key Finding/Activity Data Reference
Ethyl 2-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate Benzoic acid core is part of a larger, complex structure.COX-1, COX-2, 5-LOX InhibitionIC₅₀ values: 314 µg/mL (COX-1), 130 µg/mL (COX-2), 105 µg/mL (5-LOX). Shows preferential inhibition of COX-2 and 5-LOX.[5]
2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acids Complex heterocyclic substitution at the 2-position.Carrageenan-induced paw edema (in vivo)One analog (4n) showed more potent anti-inflammatory activity than standard drugs aspirin and phenylbutazone at all tested doses.[6]
4-(Thiazol-5-yl)benzoic acid derivatives Thiazole ring at the 4-position; various substitutions on a benzyloxy group at the 3-position.Protein Kinase CK2 InhibitionIntroduction of a 2-halo or 2-methoxy-benzyloxy group maintained potent CK2 inhibition (IC₅₀ = 0.014-0.016 µM) and increased antiproliferative activity.[7]
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid Ester linkage of a substituted benzoyl group to salicylic acid.In silico docking on COX-2; LPS-induced inflammation (in vivo)Higher in silico affinity for COX-2 than aspirin. Significantly reduced inflammatory parameters in a rat model.[4]

Experimental Protocols for Evaluation

The characterization of novel anti-inflammatory agents requires a combination of in vitro and in vivo assays. The protocols described below are standard, self-validating methodologies in the field.

In Vitro Assay: COX-1/COX-2 Inhibition Assay

This assay determines a compound's ability to inhibit the two main isoforms of the cyclooxygenase enzyme, providing crucial information about its potency and selectivity.

Causality: NSAIDs exert their primary effect by inhibiting COX enzymes, which are responsible for converting arachidonic acid into prostaglandins (PGs), key mediators of inflammation. Selective inhibition of COX-2, the inducible isoform at inflammatory sites, over the constitutively expressed COX-1 is a key goal to minimize side effects like gastric ulceration.

Step-by-Step Protocol:

  • Preparation: Recombinant human COX-1 and COX-2 enzymes are procured. Arachidonic acid (substrate) and a chromogenic reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) are prepared in an appropriate buffer.

  • Compound Incubation: A range of concentrations of the test analog (e.g., from 0.01 µM to 100 µM) is pre-incubated with either COX-1 or COX-2 enzyme in a 96-well plate for a defined period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid to each well.

  • Detection: The peroxidase activity of COX is measured. The reaction produces PGG₂, which is then reduced to PGH₂, oxidizing the chromogenic substrate (TMPD) and causing a color change that can be measured spectrophotometrically at ~590-620 nm.

  • Controls:

    • Negative Control: Vehicle (e.g., DMSO) only, representing 100% enzyme activity.

    • Positive Control: A known non-selective inhibitor (e.g., Indomethacin) and a known COX-2 selective inhibitor (e.g., Celecoxib).

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the negative control. IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) are determined by plotting inhibition versus log-concentration. The COX-2 selectivity index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a standard and highly reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[8]

Causality: The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a biphasic inflammatory response.[8] The early phase (0-2 hours) involves the release of histamine and serotonin, while the late phase (3-6 hours) is mediated by prostaglandins and is sensitive to inhibition by NSAIDs.[8] A reduction in paw swelling (edema) in the late phase is a strong indicator of COX inhibition.

G cluster_workflow Carrageenan-Induced Paw Edema Protocol cluster_groups Experimental Groups start Acclimatize Rats (Wistar) measure_initial Measure baseline paw volume (Plethysmometer) start->measure_initial administer Administer Compound (Oral Gavage) measure_initial->administer induce Inject 0.1 mL 1% Carrageenan into subplantar region administer->induce 1 hour wait measure_final Measure paw volume at 1, 2, 3, 4, 5 hr post-carrageenan induce->measure_final calculate Calculate % Inhibition of Edema measure_final->calculate G1 Group 1: Vehicle Control (e.g., 0.5% CMC) G2 Group 2: Test Analog (e.g., 10, 30 mg/kg) G3 Group 3: Positive Control (e.g., Indomethacin 10 mg/kg)

Sources

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